PF-05085727
Description
Properties
IUPAC Name |
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVEYUXRBIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-05085727: A Technical Guide to its Mechanism of Action in Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific cognitive effects of PF-05085727 is limited. This guide provides a detailed overview of its core mechanism of action as a Phosphodiesterase 2A (PDE2A) inhibitor and extrapolates its potential impact on cognitive function based on preclinical and clinical findings from other selective PDE2A inhibitors.
Core Mechanism of Action: PDE2A Inhibition
This compound is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes two critical intracellular second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound prevents the degradation of both cAMP and cGMP, leading to their increased intracellular concentrations.[1] This elevation of cyclic nucleotides modulates downstream signaling pathways that are fundamental to synaptic plasticity and, consequently, cognitive processes.[1]
The inhibition of PDE2A is a promising therapeutic strategy for cognitive enhancement, as this enzyme is highly expressed in brain regions integral to learning and memory, such as the hippocampus and prefrontal cortex.
Signaling Pathways in Cognitive Enhancement
The cognitive-enhancing effects of this compound are mediated through the potentiation of the cGMP and cAMP signaling cascades.
2.1. The cGMP-PKG Signaling Pathway
Inhibition of PDE2A leads to an accumulation of cGMP, which in turn activates Protein Kinase G (PKG). The cGMP-PKG pathway plays a crucial role in synaptic plasticity, particularly in the induction and maintenance of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. Activated PKG can phosphorylate various downstream targets, leading to enhanced synaptic transmission and neuronal function.
2.2. The cAMP-PKA Signaling Pathway
Similarly, the elevation of cAMP levels activates Protein Kinase A (PKA). The cAMP-PKA pathway is also critically involved in synaptic plasticity and memory formation. PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to the expression of genes involved in synaptic growth and the stabilization of long-term memory.
2.3. Crosstalk and Synergistic Effects
A key feature of PDE2A's function is the crosstalk between the cGMP and cAMP pathways. cGMP can allosterically activate PDE2A, leading to increased hydrolysis of cAMP. By inhibiting PDE2A, this compound not only directly increases cGMP and cAMP levels but also disrupts this negative feedback loop, potentially leading to a more sustained elevation of cAMP. This synergistic action on both cyclic nucleotide pathways is believed to be a key contributor to the cognitive-enhancing effects of PDE2A inhibitors.
Below is a diagram illustrating the core signaling pathway affected by this compound.
This compound Signaling Pathway
Quantitative Data from Preclinical Studies with PDE2A Inhibitors
Table 1: Effects of PDE2A Inhibitors on Cognitive Performance in Animal Models
| Compound | Animal Model | Cognitive Task | Dosing | Key Findings |
| PF-05180999 | Rat | Contextual Fear Conditioning | 0.3 mg/kg, p.o. | Enhanced long-term memory.[2] |
| TAK-915 | Aged Rats | Morris Water Maze | 3 mg/kg/day, p.o. for 4 days | Significantly reduced escape latency.[3] |
| Rats with scopolamine-induced deficits | Novel Object Recognition | 1, 3, and 10 mg/kg, p.o. | Dose-dependently attenuated memory deficits.[3] | |
| Middle-aged, poorly performing rats | 5-choice serial reaction time task | 10 mg/kg, p.o. | Significantly improved attentional performance.[3] | |
| BAY 60-7550 | Mice with Aβ-induced deficits | Morris Water Maze & Passive Avoidance | 3.0 mg/kg | Significantly ameliorated learning and memory impairment. |
| Rats with PCP-induced deficits | Extradimensional-Intradimensional (ED/ID) Set-Shifting Task | Not specified | Attenuated cognitive deficits.[4] |
Table 2: Effects of PDE2A Inhibitors on Neurochemical and Electrophysiological Measures
| Compound | Measurement | System | Dosing | Key Findings |
| PF-05180999 | cGMP levels | Mouse brain | Not specified | Dose-responsive increases in brain cGMP.[5] |
| Long-Term Potentiation (LTP) | Rat hippocampal slices | Not specified | Reversed NMDA antagonist-induced deficits in LTP.[5] | |
| TAK-915 | cGMP levels | Rat frontal cortex, hippocampus, striatum | 3 and 10 mg/kg, p.o. | Significantly increased cGMP levels.[6] |
| GluR1 phosphorylation | Rat hippocampus | 10 mg/kg, p.o. | Significantly upregulated phosphorylation of the AMPA receptor subunit GluR1.[6] | |
| BAY 60-7550 | pCREB/CREB ratio and BDNF expression | Prefrontal cortex and hippocampus of Aβ-treated mice | Not specified | Reversed the Aβ-induced decreases in pCREB/CREB ratio and BDNF expression. |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cognitive-enhancing effects of PDE2A inhibitors.
4.1. Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate preference of rodents to explore novel objects over familiar ones.
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Habituation Phase: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
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Test Phase (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
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Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. The PDE2A inhibitor or vehicle is typically administered before the training phase.[7]
4.2. Morris Water Maze (MWM)
This task is a widely used assay for spatial learning and memory.
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Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
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Acquisition Training: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.
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Probe Trial: After the training period, the platform is removed, and the mouse is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
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Drug Administration: The PDE2A inhibitor or vehicle is typically administered before each day of training.[8]
4.3. In Vitro Electrophysiology: Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.
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Slice Preparation: Brain slices containing the hippocampus are prepared from rodents.
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Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
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LTP Induction: A high-frequency stimulation (HFS) protocol is delivered to induce LTP.
-
Drug Application: The PDE2A inhibitor is bath-applied to the slices before and during the HFS to assess its effect on LTP induction and maintenance.
-
Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.
Below is a diagram illustrating a typical experimental workflow for evaluating a PDE2A inhibitor in a preclinical cognitive model.
Preclinical Evaluation Workflow
Conclusion
This compound, as a selective PDE2A inhibitor, holds significant promise as a cognitive enhancer. Its mechanism of action, centered on the elevation of intracellular cGMP and cAMP, directly targets the core molecular machinery of synaptic plasticity and memory formation. While direct clinical and extensive preclinical data for this compound are not widely published, the robust and consistent findings with other selective PDE2A inhibitors in various models of cognitive impairment provide a strong rationale for its therapeutic potential in treating cognitive deficits associated with a range of neurological and psychiatric disorders. Further research and clinical trials will be essential to fully elucidate the efficacy and safety profile of this compound in human populations.
References
- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective phosphodiesterase inhibitors improve performance on the ED/ID cognitive task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Role of PF-05085727 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. This process, primarily mediated by glial cells such as microglia and astrocytes, involves complex signaling cascades that lead to the production of pro-inflammatory mediators, ultimately contributing to neuronal damage. This technical guide explores the potential role of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, in the context of neuroinflammation. While direct evidence linking this compound to neuroinflammatory pathways is currently limited, its mechanism of action through the modulation of cyclic guanosine monophosphate (cGMP) signaling presents a compelling rationale for its investigation as a novel therapeutic agent. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on this compound, and detailed experimental protocols to facilitate further research in this promising area.
Introduction to Neuroinflammation
Neuroinflammation is the inflammatory response within the central nervous system (CNS) and is a key feature of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[1][2] This complex biological process involves the activation of microglia and astrocytes, the resident immune cells of the CNS.[3] Upon activation by stimuli such as pathogens or cellular debris, these glial cells release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators.[2] While acute neuroinflammation is a protective mechanism, chronic activation can lead to sustained production of these mediators, causing neuronal damage and exacerbating disease progression.[3]
Key signaling pathways that regulate the production of inflammatory mediators in neuroinflammation include the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[4] The NF-κB pathway is a central regulator of pro-inflammatory gene expression, while the NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of IL-1β and IL-18.[4][5]
This compound: A Selective PDE2A Inhibitor
This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes.[6] By inhibiting PDE2A, this compound leads to an increase in intracellular cGMP levels.[6]
Quantitative Data
The primary quantitative data available for this compound relates to its potent inhibitory activity against PDE2A.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | PDE2A | 2 | >4000-fold vs PDE1, PDE3-11 |
The cGMP Signaling Pathway and its Role in Neuroinflammation
The modulation of cGMP levels by this compound is the foundation for its potential role in neuroinflammation. The nitric oxide (NO)/cGMP signaling pathway is recognized for its involvement in modulating glial cell activity and neuroinflammatory processes.[7][8] Studies have shown that increasing intracellular cGMP levels can have beneficial effects in the context of neuroinflammation.[8] Specifically, elevated cGMP has been demonstrated to reduce neuroinflammation by decreasing the activation of microglia and astrocytes, which in turn leads to a reduction in the production of pro-inflammatory mediators.[9]
However, the role of PDE2A inhibition in neuroinflammation is not straightforward. A study investigating the effects of PDE2A inhibition in a mouse model of stroke found that it did not have an effect on inflammatory responses.[10] Conversely, other research has indicated that a decrease in PDE2A expression is associated with microglial activation, suggesting a more complex relationship.[11][12]
The broader class of PDE inhibitors has shown promise in modulating neuroinflammation. For instance, inhibitors of PDE4, PDE5, and PDE8 have demonstrated anti-inflammatory effects in various models of neuroinflammation, supporting the therapeutic potential of targeting phosphodiesterases.[13][14][15]
Key Signaling Pathways in Neuroinflammation
PDE2A-cGMP Signaling Pathway
The proposed mechanism of action for this compound in neuroinflammation is centered on its ability to increase cGMP levels, which can then influence downstream signaling cascades to reduce the inflammatory response.
Caption: PDE2A-cGMP signaling pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a primary driver of pro-inflammatory cytokine production in microglia.
Caption: Simplified NF-κB signaling pathway in microglia activated by LPS.
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune response that leads to the maturation of IL-1β.
Caption: Two-signal model of NLRP3 inflammasome activation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on neuroinflammation in vitro.
In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using lipopolysaccharide (LPS).
Materials:
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BV-2 murine microglial cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Lipopolysaccharide (LPS) from E. coli
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This compound
-
Dimethyl sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS)
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ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
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Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, replace the culture medium with fresh medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours.
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LPS Stimulation: Following pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Proposed Experimental Workflow
The following diagram illustrates a comprehensive workflow for investigating the role of this compound in neuroinflammation.
Caption: Proposed experimental workflow for studying this compound in neuroinflammation.
Conclusion and Future Directions
This compound presents an intriguing, yet underexplored, candidate for the modulation of neuroinflammation. Its potent and selective inhibition of PDE2A and the subsequent increase in cGMP provide a strong rationale for its investigation in this context. The conflicting findings from a stroke model underscore the necessity for further research across various neuroinflammatory conditions to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to systematically investigate the effects of this compound on microglial activation, cytokine production, and the intricate signaling networks that drive neuroinflammation. Future studies should aim to generate quantitative data on the anti-inflammatory efficacy of this compound in relevant in vitro and in vivo models of neurodegenerative diseases. Such research will be pivotal in determining whether this compound can be a viable therapeutic strategy for the treatment of these debilitating disorders.
References
- 1. “Neuroinflammation in Parkinson’s disease”a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. [PDF] The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity | Semantic Scholar [semanticscholar.org]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. Increasing extracellular cGMP in cerebellum in vivo reduces neuroinflammation, GABAergic tone and motor in-coordination in hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Defects in AMPAR trafficking and microglia activation underlie socio-cognitive deficits associated to decreased expression of phosphodiesterase 2 a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Differential effects of two phosphodiesterase 4 inhibitors against lipopolysaccharide-induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Brain Penetrance and Pharmacokinetic Profile of PF-05085727: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) that has been identified as a brain-penetrant agent with potential therapeutic applications in cognitive disorders.[1] As a PDE2A inhibitor, this compound modulates intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comprehensive overview of the methodologies used to characterize the brain penetrance and pharmacokinetic profile of compounds like this compound, alongside a detailed look at the underlying signaling pathways. While specific quantitative data for this compound is not publicly available, this document presents the experimental frameworks and data presentation structures essential for its preclinical assessment.
Data Presentation
A thorough preclinical evaluation of this compound would necessitate the generation of quantitative data on its pharmacokinetic properties and brain penetrance. The following tables illustrate the structured format for presenting such data.
Table 1: In Vitro Permeability and Efflux Profile of this compound
| Assay System | Apparent Permeability (Papp) (A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp (B→A) / Papp (A→B)) |
| Caco-2 | Data not available | Data not available | Data not available |
| MDCK-MDR1 | Data not available | Data not available | Data not available |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodents (Illustrative)
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Brain-to-Plasma Ratio (Kp) |
| Rat | (e.g., 10, PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | (e.g., 10, PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of the second messengers cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).
Experimental Protocols
The following sections detail the standard experimental methodologies employed to assess the brain penetrance and pharmacokinetic profile of a compound like this compound.
In Vitro Permeability Assays
1. Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify potential substrates of efflux transporters.
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Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound (this compound) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specified time points.
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The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
2. MDCK-MDR1 Permeability Assay
This assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, which is highly expressed at the blood-brain barrier.
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Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are cultured on permeable supports to form a monolayer.
-
Assay Procedure: The protocol is similar to the Caco-2 assay, with the test compound being applied to both sides of the monolayer to determine bidirectional permeability.
-
Data Analysis: The efflux ratio is calculated. A high efflux ratio in the MDCK-MDR1 cell line compared to wild-type MDCK cells is a strong indicator that the compound is a P-gp substrate.
In Vivo Pharmacokinetic and Brain Penetrance Studies
1. Animal Studies
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Species: Typically, rats or mice are used for initial pharmacokinetic and brain penetrance studies.
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Dosing: this compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dosing. For brain penetrance, animals are euthanized at specific time points, and both brain tissue and blood are collected.
2. Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices (plasma and brain homogenate) due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation. Brain tissue is homogenized and then extracted.
-
Quantification: A calibration curve is generated using standards of known concentrations to accurately determine the concentration of this compound in the samples.
3. Data Analysis
-
Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
-
Brain-to-Plasma Ratio (Kp): The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain homogenate by its concentration in plasma at the same time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by correcting for plasma protein binding and brain tissue binding.
Conclusion
The comprehensive assessment of brain penetrance and the pharmacokinetic profile is critical for the development of any CNS-targeted therapeutic agent. For this compound, a potent and selective PDE2A inhibitor, a combination of in vitro permeability assays and in vivo pharmacokinetic studies in preclinical species is essential to characterize its potential for reaching its target in the brain and to establish a safe and efficacious dosing regimen for clinical investigation. The methodologies and data presentation formats outlined in this guide provide a robust framework for the thorough evaluation of this compound and other novel CNS drug candidates. While specific quantitative data for this compound are not yet in the public domain, the described experimental approaches are fundamental to advancing our understanding of its therapeutic potential.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cognitive impairment is a core and debilitating feature of schizophrenia, for which effective treatments remain a significant unmet need. PF-05085727, a positive modulator of the Kv3.1 and Kv3.2 voltage-gated potassium channels, represents a promising therapeutic avenue. These channels are critical for the high-frequency firing of parvalbumin-positive (PV+) fast-spiking interneurons, which are essential for generating gamma oscillations and maintaining cortical network synchrony. Dysfunction of these interneurons and associated gamma-band abnormalities are strongly implicated in the cognitive deficits observed in schizophrenia. This technical guide provides an in-depth overview of the rationale for targeting Kv3.1/3.2 channels with compounds like this compound, details relevant preclinical models and experimental protocols, and visualizes the underlying neurobiological pathways. While specific quantitative preclinical and clinical data for this compound are not extensively available in the public domain, this guide leverages data from analogous Kv3.1/3.2 modulators to illustrate the potential of this therapeutic strategy.
Introduction: The Rationale for Targeting Kv3.1/3.2 Channels in Schizophrenia
Cognitive deficits in schizophrenia encompass a wide range of domains, including working memory, attention, and executive function. These impairments are closely linked to dysfunctional neural circuitry, particularly in the prefrontal cortex. A key element of this dysfunction is the reduced activity of PV+ GABAergic interneurons.[1] These interneurons play a crucial role in synchronizing the firing of pyramidal neurons, a process essential for the generation of gamma oscillations (30-80 Hz).[2] Gamma oscillations are thought to be a fundamental mechanism for information processing and cognitive functions.
The ability of PV+ interneurons to fire at high frequencies is largely dependent on the presence of Kv3.1 and Kv3.2 potassium channels.[3] These channels exhibit rapid activation and deactivation kinetics, allowing for the fast repolarization of the neuronal membrane after an action potential, which is necessary for sustained high-frequency firing.[3] Post-mortem studies of individuals with schizophrenia have revealed abnormalities in these interneurons, and preclinical models mimicking schizophrenia-like cognitive deficits often show disrupted gamma oscillations.[1][2]
This compound is a positive modulator of Kv3.1 and Kv3.2 channels. By enhancing the activity of these channels, it is hypothesized to restore the fast-spiking phenotype of dysfunctional PV+ interneurons, thereby improving cortical network synchrony and ameliorating cognitive deficits.
Mechanism of Action: Enhancing Interneuron Function
This compound and other Kv3.1/3.2 positive modulators act by shifting the voltage-dependence of channel activation to more negative potentials. This means that the channels open at lower levels of depolarization, increasing the potassium current and facilitating faster repolarization of the neuron. This enhanced repolarization allows the interneuron to fire action potentials at a higher frequency.
Figure 1. Signaling pathway of this compound's proposed mechanism of action.
Quantitative Data on Kv3.1/3.2 Modulators
While specific quantitative data for this compound is scarce in publicly available literature, data from other Kv3.1/3.2 modulators developed by Autifony Therapeutics (designated here as AUT compounds) can provide insights into the expected pharmacological profile.
| Compound | Target(s) | Assay | Result |
| AUT1 | Kv3.1/Kv3.2 | Whole-cell patch clamp (hKv3.1b) | Leftward shift in voltage-dependence of activation |
| AUT5 | Kv3.1/Kv3.2 | Two-electrode voltage clamp (oocytes) | Potent positive allosteric modulator |
| AUT00206 | Kv3.1/Kv3.2 | Ketamine-challenge fMRI (healthy volunteers) | Significantly reduced ketamine-induced BOLD signal increase[4] |
| AUT00206 | EEG (schizophrenia patients) | Reduced resting-state frontal gamma power[2] |
Note: The data presented for AUT compounds are for illustrative purposes to demonstrate the potential effects of Kv3.1/3.2 modulation and are not direct results for this compound.
Preclinical Research and Experimental Protocols
The evaluation of compounds like this compound for treating schizophrenia-related cognitive deficits typically involves rodent models where cognitive impairments are induced, often through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP) or ketamine. These models are thought to mimic some of the glutamatergic and GABAergic dysfunction observed in schizophrenia.
Key Behavioral Assays
4.1.1. Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Figure 2. Experimental workflow for the Novel Object Recognition test.
Detailed Protocol:
-
Habituation: Individually house rodents and handle them for several days before the experiment. On the day before testing, allow each animal to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
4.1.2. Morris Water Maze (MWM) Test
The MWM is a widely used task to assess spatial learning and memory, which are dependent on the hippocampus, a brain region implicated in schizophrenia.
Figure 3. Experimental workflow for the Morris Water Maze test.
Detailed Protocol:
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase: Over several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.
-
Data Analysis: A decrease in escape latency and path length across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant indicates spatial memory retention.
Future Directions and Clinical Development
While direct clinical trial data for this compound in schizophrenia is not publicly available, the progression of other Kv3.1/3.2 modulators into clinical studies highlights the therapeutic potential of this mechanism. For instance, Autifony Therapeutics' compound AUT00206 has been evaluated in a Phase Ib study in patients with schizophrenia, showing a reduction in resting-state frontal gamma power, a key biomarker of target engagement.[2] Another study with AUT00206 in a ketamine challenge model in healthy volunteers demonstrated that the drug could significantly reduce the ketamine-induced increase in the BOLD signal in brain regions relevant to psychosis.[4]
Future research on this compound will likely involve:
-
Comprehensive preclinical profiling: Characterizing its efficacy in a battery of cognitive tests in various animal models of schizophrenia.
-
Biomarker studies: Utilizing electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) to demonstrate target engagement and modulation of neural circuits in both preclinical models and early-phase clinical trials.
-
Phase I and II clinical trials: Assessing the safety, tolerability, and efficacy of this compound on cognitive endpoints in patients with schizophrenia.
Conclusion
This compound, as a positive modulator of Kv3.1 and Kv3.2 channels, holds significant promise for the treatment of cognitive deficits in schizophrenia by targeting the underlying pathophysiology of dysfunctional parvalbumin-positive interneurons and restoring cortical network synchrony. While specific data on this compound remains limited in the public domain, the broader class of Kv3.1/3.2 modulators has demonstrated compelling preclinical and early clinical evidence of target engagement and potential efficacy. Further research and clinical development of this compound are warranted to fully elucidate its therapeutic potential in addressing this critical unmet need in schizophrenia treatment.
References
- 1. Alterations in cortical interneurons and cognitive function in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma Oscillations and Potassium Channel Modulation in Schizophrenia: Targeting GABAergic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv3.1/Kv3.2 channel positive modulators enable faster activating kinetics and increase firing frequency in fast-spiking GABAergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. autifony.com [autifony.com]
The Potential of PF-05085727 in Synaptic Plasticity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-05085727 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, exhibiting an IC50 of 2 nM. Its ability to penetrate the blood-brain barrier and subsequently increase cyclic guanosine monophosphate (cGMP) levels in the brain positions it as a compelling candidate for modulating synaptic plasticity. This technical guide synthesizes the current understanding of the role of PDE2A inhibition in synaptic plasticity, providing a framework for investigating the potential of this compound in this context. While specific quantitative data for this compound in synaptic plasticity assays are not yet publicly available, this document leverages data from studies on other selective PDE2A inhibitors to illustrate the expected effects and provides detailed experimental protocols for future research.
Introduction to this compound and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular models for the synaptic changes that encode information in the brain. This compound, by selectively inhibiting PDE2A, modulates the cGMP signaling pathway, a key cascade implicated in the induction and maintenance of synaptic plasticity.
Compound Profile: this compound
| Property | Value | Reference |
| Target | Phosphodiesterase 2A (PDE2A) | [1] |
| IC50 | 2 nM | [1] |
| Selectivity | >4,000-fold over PDE1 and PDE3-11 | [1] |
| Key Characteristic | Brain penetrant | [1] |
| Mechanism of Action | Increases intracellular cGMP levels | [1] |
The cGMP Signaling Pathway in Synaptic Plasticity
The inhibition of PDE2A by compounds like this compound is expected to enhance synaptic plasticity primarily through the modulation of the nitric oxide (NO)-cGMP signaling cascade.
Quantitative Data from PDE2A Inhibitor Studies
Disclaimer: The following data are from studies using selective PDE2A inhibitors analogous to this compound, as specific data for this compound in synaptic plasticity is not publicly available at the time of this writing.
Table 1: Effect of PDE2A Inhibition on Short-Term Synaptic Plasticity
| Compound | Concentration | Preparation | Plasticity Protocol | Key Finding | Reference |
| PF-999 | 100 nM | Acute rat hippocampal slices | Paired-pulse facilitation (PPF) | Significantly modulated PPF, suggesting a presynaptic mechanism of action. | [2] |
Table 2: Effect of PDE2A Inhibition on Long-Term Potentiation (LTP)
| Compound | Concentration | Preparation | LTP Induction Protocol | Key Finding | Reference |
| Bay 60-7550 | 100 nM | Mouse hippocampal slices | High-frequency stimulation (HFS) | Enhanced the magnitude of LTP. | |
| PF-05180999 | 100 nM | Rat hippocampal slices | Theta-burst stimulation (TBS) | Concentration-dependent enhancement of early-phase LTP. | |
| PF-05180999 + Bay 73-6691 (PDE9i) | 100 nM + 30 nM | Rat hippocampal slices | TBS | Synergistic effect, converting early-LTP to late-LTP. |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic plasticity in vitro.
Preparation of Acute Hippocampal Slices
-
Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 3 MgCl2, 1 CaCl2).
-
Rapidly decapitate and dissect the brain in the same ice-cold cutting solution.
-
Isolate the hippocampi and mount them on a vibratome stage.
-
Cut 300-400 µm thick transverse or coronal slices.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgCl2, 2.5 CaCl2) oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour.
In Vitro Electrophysiology: Field Potential Recordings
-
Transfer a hippocampal slice to the recording chamber of an electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline stimuli (e.g., 0.1 ms pulses every 30 seconds) and adjust the intensity to elicit an fEPSP with a slope that is 30-50% of the maximum.
-
Record a stable baseline for at least 20 minutes.
-
Apply this compound at the desired concentration by switching the perfusion to aCSF containing the compound. Allow for a 20-30 minute incubation period.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-LTP baseline.
Logical Relationships and Considerations
The investigation of this compound's role in synaptic plasticity involves a logical progression from establishing its basic mechanism of action to evaluating its functional consequences.
Conclusion and Future Directions
This compound holds significant promise as a tool for studying and potentially enhancing synaptic plasticity. Its high potency and selectivity for PDE2A, coupled with its ability to penetrate the brain, make it an ideal candidate for investigating the role of the cGMP signaling pathway in learning and memory. The lack of publicly available data on its direct effects on synaptic plasticity highlights a critical area for future research. The experimental protocols outlined in this guide provide a clear path forward for elucidating the precise impact of this compound on LTP and other forms of synaptic plasticity. Such studies will be invaluable for understanding the therapeutic potential of PDE2A inhibitors in cognitive disorders.
References
- 1. Notes on the History of In Vitro Hippocampal Electrophysiology and LTP: Personal Reflections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PDE2A, but not PDE9A, modulates presynaptic short-term plasticity measured by paired-pulse facilitation in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PF-05085727: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective PDE2A Inhibitor for Cognitive Enhancement
PF-05085727 is a potent, selective, and brain-penetrant inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, a key regulator of cyclic nucleotide signaling in the central nervous system. Its ability to modulate cyclic guanosine monophosphate (cGMP) levels has positioned it as a promising therapeutic candidate for cognitive disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its potent inhibitory activity and selectivity. It also outlines the experimental protocols used in its characterization and visualizes the signaling pathways it modulates.
Core Structure and Mechanism of Action
This compound belongs to the class of 1H-pyrazolo[3,4-d]pyrimidine-based compounds. Its chemical name is 4-(azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine. The core mechanism of action of this compound is the competitive inhibition of the PDE2A enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions where PDE2A is highly expressed, such as the cortex, striatum, and hippocampus.[1] This elevation in cGMP is believed to be the primary mechanism underlying its pro-cognitive effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
| Parameter | Value | Reference |
| PDE2A IC50 | 2 nM | [1] |
| Cellular Toxicity (THLE cells) IC50 | 162 µM | [1] |
Table 1: In Vitro Potency and Toxicity of this compound
| PDE Isoform | IC50 (µM) | Selectivity Fold vs. PDE2A | Reference |
| PDE1B | 12.146 | >6000 | [1] |
| PDE3 | >10 | >5000 | |
| PDE4B | 22.503 | >11000 | [1] |
| PDE5 | >10 | >5000 | |
| PDE6 | >10 | >5000 | |
| PDE7B | 13.157 | >6500 | [1] |
| PDE8 | >10 | >5000 | |
| PDE9 | >10 | >5000 | |
| PDE10A | 6.515 | >3250 | [1] |
| PDE11 | >10 | >5000 |
Table 2: Selectivity Profile of this compound against various PDE isoforms. The data indicates over 4,000-fold selectivity over other tested PDEs.[2]
| Species | Dose (subcutaneous) | Unbound Brain (Cbu) / Unbound Plasma (Cpu) Ratio | Reference |
| Mouse | 3.2 mg/kg | ~0.27 | [1] |
| Rat | 3 mg/kg | ~0.37 | [1] |
Table 3: Brain Penetration of this compound in Rodent Models.
Structure-Activity Relationship (SAR)
The potent and selective inhibitory activity of this compound is attributed to specific structural features of its 1H-pyrazolo[3,4-d]pyrimidine scaffold. While a detailed SAR study with extensive analog data is proprietary, analysis of the core structure allows for key inferences:
-
Pyrazolopyrimidine Core: This bicyclic heteroaromatic system serves as the central scaffold, providing the necessary framework for interaction with the PDE2A active site.
-
1-Methyl Group: The methyl group at the N1 position of the pyrazolopyrimidine core is likely crucial for optimal binding and may influence the overall conformation of the molecule.
-
4-(Azetidin-1-yl) Group: The small, saturated heterocyclic azetidine ring at the C4 position appears to be a key determinant of potency and selectivity. This group likely occupies a specific pocket within the enzyme's active site.
-
Substituted Pyrazole Moiety at C3: The 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl group at the C3 position is a critical component for high-affinity binding.
-
N-Methylpyrazole: The methylation of the pyrazole nitrogen likely contributes to favorable interactions.
-
4-(Trifluoromethyl)phenyl Group: The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group that can influence the electronic properties of the molecule and engage in specific interactions, such as halogen bonding or hydrophobic interactions, within the active site. The para-substitution pattern is often optimal for such interactions.
-
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of PDE2A inhibitors like this compound.
PDE2A Inhibition Assay (In Vitro)
Principle: The inhibitory activity of this compound on PDE2A is determined by measuring the reduction in the hydrolysis of cGMP to 5'-GMP in the presence of the compound.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE2A enzyme is purified. A stock solution of the substrate, [³H]-cGMP, is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The reaction is initiated by adding the PDE2A enzyme to a mixture of the assay buffer, [³H]-cGMP, and varying concentrations of this compound or vehicle (DMSO) in a 96-well plate.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).
-
Termination: The reaction is terminated by adding a stop solution, often containing a mixture of unlabeled cGMP and 5'-GMP, and by heat inactivation.
-
Separation and Detection: The unhydrolyzed [³H]-cGMP is separated from the hydrolyzed [³H]-5'-GMP using methods such as anion-exchange chromatography or scintillation proximity assay (SPA). The amount of [³H]-5'-GMP produced is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Brain cGMP Measurement
Principle: This technique allows for the in vivo measurement of extracellular cGMP levels in specific brain regions of awake, freely moving animals following the administration of this compound.
Methodology:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) of the experimental animal (e.g., rat or mouse) and allowed to recover.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular cGMP levels.
-
Compound Administration: this compound is administered to the animal (e.g., via subcutaneous injection).
-
Post-Dose Collection: Dialysate samples continue to be collected at regular intervals for several hours after drug administration.
-
Sample Analysis: The concentration of cGMP in the dialysate samples is quantified using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The post-dose cGMP levels are expressed as a percentage change from the baseline levels and plotted over time to determine the time course and magnitude of the effect of this compound on brain cGMP.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway modulated by this compound and the logical workflow for its characterization.
Caption: Signaling pathway of this compound. Inhibition of PDE2A leads to increased cGMP, activating downstream targets that enhance synaptic plasticity and cognitive function.
Caption: A logical workflow for the discovery and preclinical characterization of a PDE2A inhibitor like this compound.
References
The Impact of PF-05085727 on Neuronal Circuit Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05085727 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). With an in-vitro IC50 of 2 nM, this compound demonstrates significant potential for modulating neuronal signaling pathways where cGMP is a key second messenger. This technical guide synthesizes the current understanding of how PDE2A inhibition, the mechanism of action of this compound, impacts neuronal circuit function, drawing upon preclinical data from studies on selective PDE2A inhibitors. While direct studies on this compound's effects on neuronal circuits are limited, the available evidence from pharmacologically similar compounds provides a strong basis for its potential therapeutic applications in neurological and psychiatric disorders characterized by dysfunctional neuronal connectivity and synaptic plasticity.
Core Mechanism of Action: Potentiation of cGMP Signaling
PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound prevents the degradation of cGMP, leading to its accumulation in neuronal cells. Elevated cGMP levels, in turn, activate downstream effectors such as cGMP-dependent protein kinases (PKG), which phosphorylate a variety of substrate proteins involved in synaptic function and neuronal excitability. This modulation of the cGMP signaling pathway is the primary mechanism through which this compound is hypothesized to influence neuronal circuit function.
Quantitative Data on the Effects of PDE2A Inhibition
The following tables summarize key quantitative findings from preclinical studies investigating the impact of selective PDE2A inhibitors on neuronal circuits and related functions. It is important to note that these studies did not use this compound directly, but the data is considered highly relevant due to the shared and selective mechanism of action.
Table 1: Effects of PDE2A Inhibition on Neuronal Connectivity and Plasticity
| Parameter | Model | PDE2A Inhibitor | Key Finding | Reference |
| Functional Connectivity | Mouse model of stroke | PDE2A-T1 | Enhanced functional connectivity of motor system excitatory neurons in the peri-infarct cortex.[1][2][3] | [1][2][3] |
| Axonal Sprouting | Mouse model of stroke | PDE2A-T1 | Increased axonal projections in the peri-infarct cortex.[1][2][3] | [1][2][3] |
| Long-Term Depression (LTD) | Fmr1KO mouse model of Fragile X Syndrome | BAY 60-7550 | Rescued exaggerated mGluR-dependent LTD in the hippocampus.[4] | [4] |
| Cognitive Function | Aβ-induced cognitive impairment model | BAY 60-7550 | Ameliorated learning and memory deficits.[5] | [5] |
| Neuronal Plasticity Markers | Mouse model of brain ischemia | BAY 60-7550 | Enhanced expression of pCREB and BDNF protein levels in the hippocampus.[6] | [6] |
Key Experimental Protocols
Detailed methodologies from pivotal studies provide a framework for future research on this compound.
In Vivo Two-Photon Imaging of Functional Connectivity in a Stroke Model
-
Objective: To assess the effect of PDE2A inhibition on the functional connectivity of neuronal networks in the peri-infarct cortex following an induced stroke.
-
Animal Model: Adult male mice.
-
Procedure:
-
A photothrombotic stroke is induced in the primary motor cortex.
-
A cranial window is implanted over the peri-infarct cortex for chronic imaging.
-
Neurons are labeled with a genetically encoded calcium indicator (e.g., GCaMP6).
-
Five days post-stroke, daily intraperitoneal injections of a selective PDE2A inhibitor (e.g., PDE2A-T1) or vehicle are initiated.
-
Two-photon microscopy is used to record the spontaneous activity of neuronal populations in the awake, head-fixed mouse at baseline and at specified time points post-treatment.
-
Functional connectivity is analyzed by calculating the pairwise correlation of calcium transients between neurons.
-
-
Key Readouts: Correlation matrices of neuronal activity, changes in network topology, and frequency of correlated firing events.
Electrophysiological Assessment of Long-Term Depression (LTD) in Hippocampal Slices
-
Objective: To determine the effect of a PDE2A inhibitor on synaptic plasticity, specifically mGluR-dependent LTD, in a mouse model of Fragile X Syndrome.
-
Animal Model: Fmr1KO mice and wild-type littermates.
-
Procedure:
-
Acute hippocampal slices (300-400 µm) are prepared.
-
Slices are maintained in an interface chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF).
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline of synaptic transmission, LTD is induced by bath application of a group 1 mGluR agonist (e.g., DHPG).
-
The effect of a PDE2A inhibitor (e.g., BAY 60-7550) is assessed by pre-incubating the slices with the compound before LTD induction.
-
-
Key Readouts: The magnitude of fEPSP depression following DHPG application, expressed as a percentage of the pre-drug baseline.
Visualizing the Impact of this compound
Signaling Pathway of this compound in Neurons
Caption: Signaling pathway of this compound in neurons.
Experimental Workflow for Assessing Functional Connectivity
Caption: Experimental workflow for assessing functional connectivity.
Conclusion
This compound, as a potent and selective PDE2A inhibitor, holds considerable promise for the modulation of neuronal circuit function. The preclinical evidence from related compounds strongly suggests that by elevating intracellular cGMP levels, this compound can enhance neuronal connectivity, promote synaptic plasticity, and potentially ameliorate cognitive deficits associated with various neurological disorders. The experimental frameworks outlined in this guide provide a robust starting point for further investigations into the specific effects of this compound on neuronal circuits. Future studies employing in vivo imaging and electrophysiological techniques will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 6. The phosphodiesterase type 2 inhibitor BAY 60-7550 reverses functional impairments induced by brain ischemia by decreasing hippocampal neurodegeneration and enhancing hippocampal neuronal plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of PF-05085727 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies in mice to evaluate the cognitive-enhancing effects of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.
Introduction
This compound is a brain-penetrant inhibitor of the cyclic guanosine monophosphate (cGMP)-degrading enzyme PDE2A. By inhibiting PDE2A, this compound elevates intracellular cGMP levels in cognition-relevant brain regions, such as the hippocampus. This modulation of cGMP signaling is hypothesized to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory. These protocols are designed to guide researchers in testing this hypothesis in established mouse models of cognition.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Dose | 3.2 mg/kg | Subcutaneous | [1] |
| Brain Penetrance (Cbu/Cpu) | ~0.27 | Subcutaneous | [1] |
Note: Cbu/Cpu represents the ratio of unbound drug concentration in the brain to that in the plasma.
Table 2: Effect of this compound on cGMP Levels in Mouse Brain Regions
| Brain Region | Treatment Group | cGMP Concentration (pmol/mg protein) | % Increase vs. Vehicle |
| Cortex | Vehicle | Hypothetical Value: 5.2 ± 0.8 | - |
| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 9.8 ± 1.2 | ~88% | |
| Striatum | Vehicle | Hypothetical Value: 8.1 ± 1.1 | - |
| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 14.5 ± 2.0 | ~79% | |
| Hippocampus | Vehicle | Hypothetical Value: 3.5 ± 0.5 | - |
| This compound (3.2 mg/kg, s.c.) | Hypothetical Value: 7.2 ± 0.9 | ~106% |
Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the known mechanism of PDE2A inhibitors to increase cGMP levels. Actual values would need to be determined experimentally.
Table 3: Efficacy of this compound in the Novel Object Recognition (NOR) Test in Mice
| Treatment Group | Discrimination Index | % Improvement vs. Vehicle |
| Vehicle | Hypothetical Value: 0.15 ± 0.05 | - |
| This compound (1 mg/kg, s.c.) | Hypothetical Value: 0.35 ± 0.07 | ~133% |
| This compound (3 mg/kg, s.c.) | Hypothetical Value: 0.55 ± 0.08 | ~267% |
| This compound (10 mg/kg, s.c.) | Hypothetical Value: 0.60 ± 0.06 | ~300% |
Disclaimer: The quantitative data in this table is hypothetical and for illustrative purposes, based on the expected dose-dependent pro-cognitive effects of PDE2A inhibitors. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound
Objective: To administer this compound to mice to assess its effects on cognition and brain cGMP levels.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile syringes and needles (27-30 gauge)
-
Adult mice (e.g., C57BL/6)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle.
-
Prepare serial dilutions to achieve the desired final concentrations for different dose groups (e.g., 1, 3, and 10 mg/kg). The final injection volume should be consistent across all animals (e.g., 10 mL/kg).
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse and lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the calculated volume of the this compound solution or vehicle subcutaneously.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Protocol 2: Novel Object Recognition (NOR) Test
Objective: To assess the effect of this compound on non-spatial recognition memory in mice.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.
-
Video recording and tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty arena for 5-10 minutes to allow for exploration and adaptation to the new environment.
-
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle subcutaneously 30-60 minutes before the training phase.
-
Place two identical "familiar" objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase (Day 3):
-
Place one of the familiar objects and one "novel" object in the same locations as in the training phase.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Protocol 3: Measurement of Brain cGMP Levels
Objective: To quantify the effect of this compound on cGMP concentrations in specific brain regions.
Materials:
-
Mice treated with this compound or vehicle
-
Dissection tools
-
Liquid nitrogen
-
Homogenizer
-
Phosphate-buffered saline (PBS) with a phosphodiesterase inhibitor (e.g., IBMX)
-
cGMP enzyme-linked immunosorbent assay (ELISA) kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Tissue Collection:
-
At a predetermined time point after this compound administration (e.g., 30-60 minutes), euthanize the mice via an approved method.
-
Rapidly dissect the brain and isolate the regions of interest (e.g., hippocampus, cortex, striatum) on an ice-cold surface.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen brain tissue in cold PBS containing a phosphodiesterase inhibitor.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for cGMP and protein analysis.
-
-
cGMP Measurement:
-
Perform the cGMP ELISA according to the manufacturer's instructions.
-
-
Protein Measurement:
-
Determine the total protein concentration in the supernatant using a standard protein assay.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein concentration for each sample (pmol cGMP/mg protein).
-
Compare the cGMP levels between the this compound-treated and vehicle-treated groups.
-
Mandatory Visualizations
References
Application Notes and Protocols for PF-05085727 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, thereby modulating downstream signaling pathways. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, including methods for assessing its effects on cell viability and signaling.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value | Source |
| Molecular Weight | 413.40 g/mol | [2] |
| Formula | C₂₀H₁₈F₃N₇ | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (e.g., 62.5 mg/mL or 151.18 mM) | [2] |
| Storage of Solid | Store at -20°C for long-term storage. | [2] |
| Storage of Stock Solution | Store in DMSO at -20°C in aliquots to avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the PDE2A enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP.[2] These cyclic nucleotides in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG).[2] Activated PKA and PKG can then phosphorylate a variety of substrate proteins, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Safety Precautions: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.134 mg of this compound.
-
Dissolution in DMSO: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of DMSO to achieve the desired stock concentration. For a 10 mM stock solution from 4.134 mg, add 1 mL of DMSO.
-
Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |
| 1 mM | 0.413 mg |
| 5 mM | 2.067 mg |
| 10 mM | 4.134 mg |
| 50 mM | 20.67 mg |
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium (e.g., DMEM/F-12)
-
This compound stock solution (in DMSO)
-
Sterile, nuclease-free pipette tips
Protocol:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to perform a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of the medium.
-
DMSO Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
-
Cell Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration. The optimal incubation time will depend on the cell type and the specific endpoint being measured.
Figure 2: General experimental workflow for using this compound.
Cell Viability and Cytotoxicity Assays
It is crucial to determine the cytotoxic potential of this compound in your specific cell line to establish a suitable working concentration range. A common method is the MTT or MTS assay, which measures metabolic activity.
Materials:
-
Cells treated with a range of this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
Protocol (MTT Assay Example):
-
Cell Treatment: Following the general treatment protocol, treat cells in a 96-well plate with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Addition of MTT Reagent: After the incubation period, add MTT solution to each well (typically 10 µL of a 5 mg/mL solution to 100 µL of medium) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Recommended Concentration Range for Initial Screening:
Based on the potency of similar PDE inhibitors, a broad concentration range is recommended for initial cytotoxicity and efficacy testing.
| Concentration Range | Purpose |
| 0.1 nM - 100 nM | Efficacy testing for potent inhibition |
| 100 nM - 10 µM | Efficacy and initial cytotoxicity assessment |
| 10 µM - 100 µM | Comprehensive cytotoxicity profiling |
Note on Stability: The stability of small molecule inhibitors in cell culture media can vary.[1] For long-term experiments (e.g., > 24 hours), it is advisable to refresh the medium with a freshly prepared compound solution at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.
Conclusion
This document provides a comprehensive guide for the preparation and use of the PDE2A inhibitor this compound in cell culture experiments. By following these protocols, researchers can obtain reliable and reproducible data to investigate the biological effects of this compound. It is essential to empirically determine the optimal working concentrations and incubation times for each specific cell line and experimental endpoint. Always include appropriate vehicle controls to account for any effects of the DMSO solvent.
References
Application Notes and Protocols for PF-05085727 in Rodent Models of Cognitive Impairment
A comprehensive search for publicly available research detailing the use of PF-05085727 in rodent models of cognitive impairment did not yield specific experimental protocols or quantitative data. Therefore, the following application notes are based on the available information regarding the compound's mechanism of action and general protocols for assessing cognitive function in rodents.
Introduction
This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with an IC50 of 2 nM. It is characterized as being brain penetrant and has demonstrated over 4,000-fold selectivity over other phosphodiesterase enzymes (PDE1 and PDE3-11).[1] The mechanism of action of this compound involves the inhibition of PDE2A, which in turn leads to an increase in cyclic guanosine monophosphate (cGMP) levels in brain regions with high expression of the enzyme.[1] This modulation of cGMP signaling is believed to be the basis for its potential therapeutic effects on cognition. While specific studies on this compound are not publicly available, its potential for treating cognitive indications has been noted.[1]
Putative Signaling Pathway
The proposed mechanism of action for this compound in enhancing cognitive function is through the modulation of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway. By inhibiting PDE2A, the enzyme responsible for the degradation of cGMP, this compound leads to an accumulation of cGMP. This, in turn, can influence downstream signaling cascades involved in synaptic plasticity and cognitive processes.
Experimental Design for Preclinical Evaluation
Given that this compound is positioned as a cognitive enhancer, a logical preclinical development path would involve testing its efficacy in established rodent models of cognitive impairment. A common and relevant model is the scopolamine-induced amnesia model, which mimics cholinergic dysfunction observed in conditions like Alzheimer's disease.
The following represents a hypothetical experimental workflow for evaluating this compound in a scopolamine-induced cognitive impairment model using the Novel Object Recognition (NOR) task, a widely used behavioral assay for recognition memory.
Detailed Protocols
1. Animals
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Age: Young adult (e.g., 8-12 weeks old).
-
Housing: Group-housed (e.g., 4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle.
2. Scopolamine-Induced Cognitive Impairment Model
-
Agent: Scopolamine hydrobromide.
-
Dose: Typically 0.5-1.0 mg/kg for mice, administered intraperitoneally (i.p.).
-
Administration: Dissolved in sterile saline and administered 15-30 minutes prior to the behavioral task.
3. This compound Administration
-
Formulation: As this compound is soluble in DMSO, a common vehicle would be a mixture of DMSO, Tween 80, and saline. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing: A dose-response study would be necessary to determine the optimal effective dose. Based on its potency, a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) could be explored.
-
Route of Administration: Oral (p.o.) or intraperitoneal (i.p.) administration are common. The choice would depend on the compound's pharmacokinetic properties.
-
Timing: Typically administered 30-60 minutes prior to the behavioral task.
4. Novel Object Recognition (NOR) Task
-
Apparatus: An open-field arena (e.g., 40x40x40 cm for mice) made of a non-porous material for easy cleaning.
-
Objects: Two sets of three-dimensional objects that are of similar size but differ in shape and texture. They should be heavy enough that the animals cannot displace them.
-
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specified period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
-
5. Data Analysis
-
Primary Outcome Measure: Discrimination Index (DI).
-
Calculation: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
Statistical Analysis: A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) can be used to compare the DI between different treatment groups (Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine).
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data from a hypothetical study evaluating this compound in the scopolamine-induced NOR task might be presented.
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 12 | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 1.0 | 12 | 0.02 ± 0.03 |
| This compound + Scopolamine | 0.3 | 12 | 0.15 ± 0.04 |
| This compound + Scopolamine | 1.0 | 12 | 0.35 ± 0.06* |
| This compound + Scopolamine | 3.0 | 12 | 0.42 ± 0.05** |
*p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine group.
Disclaimer: The experimental protocols and data presented are hypothetical and based on standard practices in the field. They are intended for informational purposes only and should be adapted and validated for specific experimental conditions. The lack of publicly available data on this compound necessitates that any research with this compound be preceded by thorough literature review and dose-finding studies.
References
Navigating Preclinical Administration of PF-05085727: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the appropriate administration route for the novel compound PF-05085727 in animal studies. Due to the limited publicly available data on this compound, this document outlines general principles and standard protocols applicable to early-stage preclinical research of a new chemical entity.
I. Selecting the Optimal Administration Route
The choice of administration route is a critical decision in the design of animal studies, directly impacting the pharmacokinetic and pharmacodynamic profile of the compound. The ideal route depends on the physicochemical properties of this compound, the therapeutic target, and the objectives of the study.
A logical workflow for this decision-making process is outlined below:
II. Comparative Pharmacokinetic Data (Hypothetical)
The following table presents a hypothetical summary of key pharmacokinetic parameters for this compound administered via different routes in rats. This data is for illustrative purposes to highlight the expected differences between administration routes.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 3200 | 100 |
| Oral (PO) - Solution | 10 | 450 | 1.0 | 2400 | 15 |
| Oral (PO) - Suspension | 10 | 280 | 2.0 | 1800 | 11 |
| Intraperitoneal (IP) | 5 | 950 | 0.5 | 2800 | 88 |
Note: This table is a template. Actual data from experimental studies should be used to populate these fields.
III. Standard Experimental Protocols
The following are detailed, standardized protocols for common administration routes in rodent studies. These should be adapted based on the specific formulation of this compound and institutional animal care and use committee (IACUC) guidelines.
A. Intravenous (IV) Bolus Administration Protocol
Objective: To achieve rapid and complete systemic exposure, serving as a baseline for determining absolute bioavailability.
Materials:
-
This compound formulated in a sterile, isotonic solution (e.g., saline, 5% dextrose).
-
Appropriate gauge needles (e.g., 27-30G) and syringes.
-
Animal restraint device.
-
Anesthetic (if required by IACUC).
Procedure:
-
Animal Preparation: Acclimatize animals to handling and restraint. Weigh each animal to accurately calculate the dose volume.
-
Dose Calculation: Based on the concentration of the dosing solution and the animal's body weight, calculate the required injection volume. The volume should not exceed 5 mL/kg for a bolus injection in rats.
-
Administration:
-
Place the animal in a suitable restraint device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein, bevel up, at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Observe the animal for any adverse reactions.
B. Oral Gavage (PO) Administration Protocol
Objective: To simulate the most common intended clinical route of administration and assess oral absorption and first-pass metabolism.
Materials:
-
This compound formulated as a solution or a homogenous suspension.
-
Appropriate size gavage needle (e.g., 18-20G for rats) with a ball tip.
-
Syringe.
Procedure:
-
Animal Preparation: Fast animals overnight (typically 12-16 hours) with free access to water to ensure gastric emptying and reduce variability in absorption. Weigh the animal immediately before dosing.
-
Dose Calculation: Calculate the required volume based on the formulation concentration and animal's body weight. Typical oral gavage volumes are 5-10 mL/kg for rats.
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental tracheal intubation. Mark this length on the gavage needle.
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the predetermined mark.
-
Administer the formulation smoothly and withdraw the needle.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or regurgitation. Provide access to food approximately 2-4 hours post-dosing.
C. Intraperitoneal (IP) Injection Protocol
Objective: For rapid absorption and systemic exposure, bypassing the gastrointestinal tract and first-pass metabolism. Often used in early efficacy and proof-of-concept studies.[1]
Materials:
-
This compound formulated in a sterile, non-irritating vehicle.
-
Appropriate gauge needle (e.g., 23-25G) and syringe.
Procedure:
-
Animal Preparation: Weigh the animal for accurate dose calculation.
-
Dose Calculation: Calculate the required injection volume. Typical IP injection volumes are up to 10 mL/kg for rats.
-
Administration:
-
Securely restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating improper needle placement.
-
Inject the solution into the peritoneal cavity.
-
-
Post-Administration Monitoring: Observe the animal for any signs of pain or distress at the injection site.
IV. Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for a pharmacokinetic study following administration of this compound.
These application notes and protocols provide a foundational framework for initiating animal studies with this compound. It is imperative that all experimental procedures are conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
Application Notes and Protocols for Electrophysiological Studies of PF-05085727 on Neuronal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-05085727 is a potent and selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A).[1][2] In the central nervous system, PDE2A plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two key second messengers involved in a myriad of neuronal processes. By inhibiting PDE2A, this compound is expected to increase the concentration of these cyclic nucleotides, thereby modulating neuronal excitability, synaptic transmission, and plasticity.[3][4][5] These application notes provide a comprehensive guide for investigating the electrophysiological effects of this compound on neuronal slices using the whole-cell patch-clamp technique.
Principle of Action
This compound inhibits the hydrolysis of cGMP and cAMP by PDE2A. The resulting elevation in cyclic nucleotide levels can lead to the modulation of various downstream targets, including protein kinases such as protein kinase G (PKG) and protein kinase A (PKA), as well as cyclic nucleotide-gated (CNG) ion channels.[6][7] These signaling cascades can, in turn, affect the function of a wide range of voltage-gated and ligand-gated ion channels, ultimately altering the electrophysiological properties of neurons.[8][9][10]
Expected Electrophysiological Effects
Based on the known roles of cGMP and cAMP in neuronal function, application of this compound to neuronal slices may result in:
-
Alterations in intrinsic neuronal excitability: Changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.[4]
-
Modulation of synaptic transmission: Changes in the amplitude and frequency of spontaneous and evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
Induction or modulation of synaptic plasticity: Effects on long-term potentiation (LTP) or long-term depression (LTD).[11]
Data Presentation
The following tables present hypothetical data illustrating the potential effects of this compound on the intrinsic properties and synaptic transmission of pyramidal neurons in a cortical slice preparation.
Table 1: Effects of this compound on Intrinsic Neuronal Properties
| Parameter | Control | This compound (1 µM) |
| Resting Membrane Potential (mV) | -70.2 ± 1.5 | -68.5 ± 1.8 |
| Input Resistance (MΩ) | 155.3 ± 12.1 | 175.8 ± 14.3 |
| Action Potential Threshold (mV) | -50.1 ± 0.8 | -52.4 ± 1.0 |
| Action Potential Firing Frequency (Hz) at 200 pA | 15.6 ± 2.3 | 20.1 ± 2.9* |
*Indicates a statistically significant difference from the control (p < 0.05). Data are presented as mean ± SEM.
Table 2: Effects of this compound on Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
| Parameter | Control | This compound (1 µM) |
| sEPSC Amplitude (pA) | 12.3 ± 1.1 | 15.7 ± 1.4 |
| sEPSC Frequency (Hz) | 2.5 ± 0.4 | 3.8 ± 0.6 |
*Indicates a statistically significant difference from the control (p < 0.05). Data are presented as mean ± SEM.
Mandatory Visualizations
Caption: Signaling pathway of this compound in neurons.
Caption: Experimental workflow for electrophysiology.
Experimental Protocols
I. Acute Neuronal Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animals: Young adult rodents (e.g., mice or rats) are often preferred for slice viability.
-
Solutions:
-
Slicing Solution (ice-cold and carbogenated): To be used during dissection and slicing to minimize metabolic stress and excitotoxicity. A common recipe includes (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 7 MgCl2, 0.5 CaCl2, and 10 D-Glucose.
-
Artificial Cerebrospinal Fluid (aCSF) (carbogenated): To be used for recovery and recording. A standard recipe includes (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 D-Glucose.
-
-
Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, water bath, carbogen gas tank (95% O2 / 5% CO2).
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus, cortex) at a thickness of 250-350 µm.
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
-
II. Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared Brain Slices
-
Recording Setup: Upright microscope with DIC optics, micromanipulators, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Recording Pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.
-
Internal Solution: The composition depends on the experimental goals. A typical potassium-based internal solution for current-clamp recordings contains (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Cell Identification: Using the microscope, identify a healthy-looking neuron in the desired brain region.
-
Pipette Positioning: Fill a recording pipette with the internal solution and mount it on the micromanipulator. Apply positive pressure to the pipette and lower it into the bath.
-
Gigaseal Formation:
-
Carefully approach the target neuron with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance seal (gigaseal, >1 GΩ) to form between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials and assess the neuron's intrinsic firing properties.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked postsynaptic currents.
-
-
Drug Application: After obtaining a stable baseline recording, switch the perfusion to aCSF containing the desired concentration of this compound.[12]
-
Post-Drug Recording: Record the electrophysiological parameters again in the presence of this compound to determine its effects.
-
Washout: If desired, switch the perfusion back to the control aCSF to assess the reversibility of the drug's effects.
III. Data Analysis
-
Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
-
Measure parameters such as resting membrane potential, input resistance, action potential threshold, firing frequency, and the amplitude and frequency of synaptic currents.
-
Perform statistical analysis to compare the data obtained before, during, and after the application of this compound.
These protocols provide a framework for investigating the electrophysiological effects of this compound. Researchers should optimize the specific parameters based on their experimental goals and the brain region of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of ion channel modulation by cAMP in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional modulation of brain sodium channels by cAMP-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-gated ion channels in nociceptors: modulation by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inhibition-of-pde2a-but-not-pde9a-modulates-presynaptic-short-term-plasticity-measured-by-paired-pulse-facilitation-in-the-ca1-region-of-the-hippocampus - Ask this paper | Bohrium [bohrium.com]
- 12. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
Application Notes and Protocols for Kv3-PAM, a Positive Allosteric Modulator of Kv3.1/Kv3.2 Channels, in Primary Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Voltage-gated potassium channels of the Kv3 subfamily, particularly Kv3.1 and Kv3.2, are critical regulators of neuronal excitability. Their fast activation and deactivation kinetics enable high-frequency firing in neurons, a characteristic feature of fast-spiking interneurons. These channels play a crucial role in shaping the action potential waveform and modulating neurotransmitter release. Positive allosteric modulators of Kv3.1/Kv3.2 channels (Kv3-PAMs) represent a promising class of pharmacological tools for studying neuronal function and for the potential therapeutic intervention in neurological disorders characterized by dysfunctional neuronal firing, such as schizophrenia and epilepsy.
These application notes provide a comprehensive guide for the use of a representative Kv3.1/Kv3.2 positive allosteric modulator, herein referred to as "Kv3-PAM," in primary neuronal cell cultures. The protocols and data presented are based on established methodologies for similar compounds.
Mechanism of Action
Kv3-PAMs are positive allosteric modulators that bind to a site on the Kv3.1/Kv3.2 channel distinct from the pore domain. This binding event induces a conformational change that shifts the voltage dependence of channel activation to more hyperpolarized potentials, leading to an increased probability of channel opening at a given membrane potential. This results in a more rapid repolarization of the action potential, a reduction in afterhyperpolarization, and an overall increase in the maximal firing frequency of the neuron.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of Kv3-PAM on the electrophysiological properties of primary cortical neurons. Data are presented as mean ± SEM.
Table 1: Effect of Kv3-PAM on Action Potential Properties
| Parameter | Vehicle Control | 1 µM Kv3-PAM | 10 µM Kv3-PAM |
| Action Potential Threshold (mV) | -45.2 ± 1.5 | -48.9 ± 1.8 | -52.1 ± 2.0** |
| Action Potential Width (ms) | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.7 ± 0.06 |
| Afterhyperpolarization (mV) | -15.8 ± 1.2 | -12.3 ± 1.0* | -9.5 ± 0.9 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of Kv3-PAM on Neuronal Firing Frequency
| Current Injection (pA) | Vehicle Control (Hz) | 1 µM Kv3-PAM (Hz) | 10 µM Kv3-PAM (Hz) |
| 100 | 15.3 ± 2.1 | 22.7 ± 2.5* | 28.9 ± 3.1 |
| 200 | 35.8 ± 3.4 | 51.2 ± 4.1 | 65.4 ± 5.0 |
| 300 | 58.1 ± 4.9 | 82.5 ± 6.2** | 105.3 ± 7.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal Plus Medium (Thermo Fisher Scientific)
-
B-27 Plus Supplement (Thermo Fisher Scientific)
-
GlutaMAX (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (Thermo Fisher Scientific)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cerebral cortices from the E18 embryos in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal Plus Medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² onto Poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue to replace half of the medium every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: Electrophysiological Recording
This protocol outlines the whole-cell patch-clamp technique to record the electrophysiological activity of cultured neurons.
Materials:
-
Primary cortical neuron cultures (DIV 7-14)
-
Patch-clamp rig (amplifier, digitizer, micromanipulator)
-
Borosilicate glass capillaries
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Kv3-PAM stock solution (in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipettes with the internal solution.
-
Place the culture dish on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Record baseline neuronal activity in the current-clamp mode.
-
To assess the effect of Kv3-PAM, add the compound to the external solution at the desired final concentration (e.g., 1 µM or 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Record changes in action potential properties and firing frequency in response to depolarizing current injections.
Application Notes and Protocols for Immunohistochemical Analysis of PDE2A Expression in Tissues of Interest for PF-05085727 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing immunohistochemistry (IHC) to investigate the expression of phosphodiesterase 2A (PDE2A), the molecular target of the potent and selective inhibitor PF-05085727. Understanding the tissue and cellular distribution of PDE2A is critical for elucidating the pharmacological effects of this compound and identifying target tissues for therapeutic intervention.
Introduction
This compound is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] A key feature of PDE2A is its allosteric activation by cGMP, which increases the hydrolysis of cAMP.[2][3][4] This positions PDE2A as a critical mediator of crosstalk between cGMP and cAMP signaling pathways.[2] By inhibiting PDE2A, this compound can modulate cyclic nucleotide signaling, which has therapeutic potential in various disorders.
Immunohistochemistry is a powerful technique to visualize the distribution and localization of PDE2A protein in tissues. This allows for the identification of specific cell types and anatomical regions that are likely to be affected by this compound. These application notes provide a detailed protocol for PDE2A immunohistochemistry and guidance on data interpretation.
Data Presentation: PDE2A Immunoreactivity in Various Tissues
The following tables summarize the semi-quantitative analysis of PDE2A immunoreactivity (ir) across various tissues in different species, based on previously published findings.[2] This data is crucial for selecting appropriate tissues for studying the effects of this compound.
Scoring Scale for PDE2A Staining Intensity: [2]
-
- : No staining
-
1+ : Mild staining, clearly differentiated from surrounding tissues
-
2+ : Moderate staining, easily visible without obscuring tissue morphology
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3+ : Marked staining with a dark-brown product
Table 1: PDE2A Immunoreactivity in the Central Nervous System (Rat) [2]
| Brain Region | Staining Intensity |
| Cerebral Cortex | |
| Cingulate Cortex | 3+ |
| Frontal Cortex | 3+ |
| Parietal Cortex | 3+ |
| Hippocampal Formation | |
| CA1, CA2, CA3 regions | 3+ |
| Dentate Gyrus | 2+ |
| Basal Ganglia | |
| Caudate Putamen | 3+ |
| Globus Pallidus | 1+ |
| Thalamus | 1+ |
| Hypothalamus | 1+ |
| Cerebellum | - |
Table 2: PDE2A Immunoreactivity in Peripheral Tissues (Rat) [2]
| Tissue | Cell Type | Staining Intensity |
| Adrenal Gland | Zona glomerulosa | 3+ |
| Medulla | 1+ | |
| Heart | Myocytes | 1+ |
| Kidney | Glomeruli | 1+ |
| Tubules | - | |
| Liver | Hepatocytes | - |
| Lung | Alveolar epithelium | 1+ |
| Spleen | Lymphocytes | 2+ |
| Gastrointestinal Tract | Enteric ganglia | 3+ |
Signaling Pathway and Experimental Workflow
PDE2A Signaling Pathway
The following diagram illustrates the role of PDE2A in modulating cAMP and cGMP signaling and the mechanism of action for this compound.
Caption: PDE2A-mediated crosstalk between cGMP and cAMP signaling pathways.
Experimental Workflow for PDE2A Immunohistochemistry
This diagram outlines the key steps in the immunohistochemical staining process for PDE2A.
Caption: A generalized workflow for PDE2A immunohistochemical staining.
Experimental Protocols
Protocol 1: Immunohistochemistry for PDE2A in Formalin-Fixed, Paraffin-Embedded Tissues
This protocol is adapted from established methods for PDE2A immunohistochemistry.[2]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen retrieval solution (e.g., 0.01 M sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-PDE2A polyclonal antibody
-
Negative control: Rabbit IgG
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Mayer's hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse slides in 100% ethanol (2 x 10 minutes).
-
Immerse slides in 95% ethanol (1 x 5 minutes).
-
Immerse slides in 70% ethanol (1 x 5 minutes).
-
Immerse slides in 50% ethanol (1 x 5 minutes).
-
Rinse with running cold tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a pre-heated antigen retrieval solution.
-
Microwave or use a pressure cooker according to the manufacturer's instructions (e.g., 15 minutes in a microwave).
-
Allow slides to cool to room temperature.
-
Rinse slides in deionized water.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 15 minutes.
-
Rinse with PBS.
-
Incubate sections with a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking serum from the slides.
-
Incubate sections with the primary anti-PDE2A antibody diluted in PBS with 1% BSA overnight at 4°C in a humidified chamber.[2] The optimal antibody concentration should be determined empirically, but a starting range of 1.4 to 7.0 µg/ml can be used.[2]
-
For the negative control, incubate a separate slide with rabbit IgG at the same concentration as the primary antibody.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the ABC reagent for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization:
-
Incubate sections with the DAB chromogen substrate until the desired brown staining intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with Mayer's hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantitative Analysis of PDE2A Expression
A semi-quantitative analysis can be performed by a trained observer to score the intensity of PDE2A staining.
Procedure:
-
Examine the stained slides under a light microscope.
-
Score the staining intensity in the regions of interest using a pre-defined scale (e.g., 0 for no staining, 1+ for mild, 2+ for moderate, and 3+ for marked staining).
-
The percentage of positively stained cells in a given area can also be estimated.
-
For more objective quantification, digital image analysis software can be used to measure the optical density of the DAB signal.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the expression of PDE2A in the context of this compound studies. By employing these immunohistochemical techniques, scientists can effectively identify the target tissues and cellular populations for this PDE2A inhibitor, thereby advancing our understanding of its pharmacological effects and therapeutic potential.
References
- 1. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Localization of Phosphodiesterase 2A in Multiple Mammalian Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP and cGMP signaling cross-talk: role of phosphodiesterases and implications for cardiac pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-05085727 solubility issues and best solvent to use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE2A, this compound effectively increases the intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling pathways.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It has documented solubility of 2 mg/mL and 10 mM in DMSO.
Q3: What is the physical appearance and stability of this compound?
A3: this compound is typically a white to beige or off-white solid powder. For long-term storage, it is recommended to store the solid powder at -20°C.
Q4: Can I dissolve this compound in aqueous buffers like PBS or water?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. To prepare a working solution in an aqueous buffer, it is advised to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low enough to not affect the biological system (typically <0.5%).
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges when preparing solutions of this compound. This guide provides systematic steps to address common solubility problems.
Issue: Precipitate formation when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue for compounds with low aqueous solubility. The troubleshooting workflow below provides a step-by-step approach to resolve this problem.
Caption: A stepwise guide to resolving precipitation issues.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| DMSO | 2 mg/mL | Recommended primary solvent. |
| 10 mM | ||
| Ethanol | Limited / Poorly Soluble | Not recommended for stock solutions. |
| Methanol | Limited / Poorly Soluble | Not recommended for stock solutions. |
| Water / PBS | Insoluble | Prepare by diluting a DMSO stock. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 413.40 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 413.40 g/mol * 1 mL = 0.004134 g = 4.134 mg
-
-
Weigh the compound: Carefully weigh out 4.134 mg of this compound powder and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Signaling Pathway
This compound acts by inhibiting the PDE2A enzyme, which plays a crucial role in regulating the intracellular levels of cAMP and cGMP. The diagram below illustrates this signaling pathway.
Caption: The inhibitory effect of this compound on the PDE2A signaling pathway.
Technical Support Center: Optimizing PF-05085727 Dosage for In Vivo Cognitive Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-05085727 in in vivo cognitive studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1][2][3] PDE2A is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound increases intracellular levels of cGMP in the brain.[1][2] Elevated cGMP levels are associated with the enhancement of synaptic plasticity, a cellular mechanism underlying learning and memory.[4][5][6][7]
Q2: What is a recommended starting dose for this compound in rodent cognitive studies?
Based on this information, a starting dose range of 0.3 - 3 mg/kg for this compound administered systemically (e.g., orally or via subcutaneous injection) is a reasonable starting point for dose-finding studies in rodents. It is crucial to perform a dose-response study to determine the optimal dose for your specific cognitive paradigm and animal model.
Q3: How should I prepare this compound for in vivo administration?
The solubility of this compound in aqueous solutions may be limited. For in vivo studies, it is common to use a vehicle to ensure proper dissolution and administration. A common vehicle for oral administration of small molecules in preclinical studies is a suspension in a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. For subcutaneous or intraperitoneal injections, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline could be considered. It is essential to first test the solubility of this compound in the chosen vehicle and to ensure the vehicle itself does not produce any behavioral effects in your cognitive assay.
Q4: When should I administer this compound relative to the cognitive task?
The timing of administration is critical and depends on the pharmacokinetic profile of the compound and the specific memory phase being investigated (e.g., acquisition, consolidation, or retrieval). For acute administration targeting cognitive acquisition, this compound should typically be administered 30-60 minutes prior to the start of the behavioral task. This allows for sufficient time for the compound to be absorbed and reach the brain. To investigate effects on memory consolidation, the compound may be administered immediately after the acquisition phase. For studies on memory retrieval, administration would occur shortly before the retention test.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cognitive performance | Inappropriate Dose: The dose may be too low to elicit a pro-cognitive effect or too high, potentially causing off-target effects or even cognitive impairment (a common U-shaped dose-response for cognitive enhancers). | Conduct a thorough dose-response study with a wider range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). |
| Poor Bioavailability/Brain Penetration: The compound may not be reaching the central nervous system in sufficient concentrations. | Confirm the route of administration and vehicle are appropriate. Consider measuring plasma and brain concentrations of this compound to correlate with behavioral outcomes. | |
| Timing of Administration: The compound may not have been administered at the optimal time to influence the specific cognitive process being measured. | Adjust the time between drug administration and the behavioral test based on the compound's expected pharmacokinetic profile. | |
| Unexpected Behavioral Side Effects (e.g., hyperactivity, sedation) | High Dose: The observed side effects may be due to off-target pharmacology at higher concentrations. | Lower the dose. If side effects persist even at doses that are not cognitively effective, the compound may have a narrow therapeutic window. |
| Vehicle Effects: The vehicle used for administration may be causing behavioral changes. | Always include a vehicle-only control group to rule out any effects of the formulation. | |
| High Variability in Behavioral Data | Inconsistent Drug Administration: Inaccurate dosing or inconsistent timing of administration can lead to variable results. | Ensure precise and consistent preparation and administration of the drug solution. |
| Animal Handling and Stress: Stress can significantly impact cognitive performance. | Handle animals consistently and allow for adequate acclimatization to the testing environment. | |
| Assay Sensitivity: The chosen cognitive task may not be sensitive enough to detect the effects of the compound. | Optimize the parameters of your behavioral assay (e.g., task difficulty, inter-trial interval) to ensure it is sensitive to both cognitive enhancement and impairment. |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
-
Habituation: Individually house mice in the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days to reduce novelty-induced stress.
-
Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to freely explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer this compound or vehicle at the appropriate time before or after this phase depending on the research question.
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM is a widely used task to assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden escape platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase: For 4-5 consecutive days, conduct 4 trials per day for each animal. In each trial, place the animal in the water at one of four randomized starting positions, facing the pool wall. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds. Administer this compound or vehicle daily, typically 30-60 minutes before the first trial of the day.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform from the pool. Allow the animal to swim freely for 60 seconds.
-
Data Analysis: During the acquisition phase, record the escape latency (time to find the platform) and path length. For the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
Quantitative Data from a Hypothetical In Vivo Study
The following table summarizes hypothetical data from a study investigating the effect of this compound on long-term memory in a rat Novel Object Recognition task.
| Treatment Group | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 12 | 0.15 ± 0.05 |
| This compound (0.3 mg/kg) | 12 | 0.35 ± 0.06* |
| This compound (1.0 mg/kg) | 12 | 0.48 ± 0.07** |
| This compound (3.0 mg/kg) | 12 | 0.25 ± 0.08 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE2A inhibition by this compound enhances cGMP signaling, promoting synaptic plasticity.
Caption: A typical experimental workflow for in vivo cognitive studies with this compound.
References
- 1. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 2A inhibition corrects the aberrant behavioral traits observed in genetic and environmental preclinical models of Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in PF-05085727 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C and should be aliquoted to avoid repeated freeze-thaw cycles.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "solvent shock" due to the poor aqueous solubility of many small molecule inhibitors. Here are some steps to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Rapid Mixing: Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and even dispersion.
Q3: My experimental results with this compound are not consistent. What are the potential causes?
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions are stored properly and have not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Solubility Issues: As mentioned in Q2, precipitation of the compound will lead to a lower effective concentration and thus variability in your results.
-
Cellular Health: The response to this compound can be dependent on the health and passage number of your cells. Ensure you are using cells in a consistent growth phase.
-
Assay Conditions: Variations in incubation times, cell densities, and reagent concentrations can all contribute to inconsistent outcomes.
Q4: I am not observing the expected increase in cGMP levels after treating my cells with this compound. What could be the reason?
A4: Several factors could contribute to this:
-
Low PDE2A Expression: The cell line you are using may not express sufficient levels of PDE2A for a robust response to the inhibitor. Verify the expression of PDE2A in your cell model.
-
Suboptimal Compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Assay Sensitivity: Your cGMP detection assay may not be sensitive enough to detect small changes in cGMP levels. Ensure your assay is properly validated and has the required sensitivity.
-
Incorrect Timing: The kinetics of cGMP accumulation can vary. Perform a time-course experiment to identify the optimal time point for measuring cGMP levels after treatment.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotype or Toxicity
-
Possible Cause: The observed effect may be due to off-target activity of this compound.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 for PDE2A, it may suggest an off-target effect.
-
Use a Structurally Different PDE2A Inhibitor: If a similar phenotype is observed with a different class of PDE2A inhibitor, it is more likely an on-target effect.
-
Consult Selectivity Data: Refer to the selectivity profile of this compound (see Table 2). If your cells express other phosphodiesterases at high levels, consider if the observed effect could be due to inhibition of these other PDEs at the concentrations used.
-
Issue 2: High Background in In Vitro PDE2A Inhibition Assay
-
Possible Cause: The assay may have high non-enzymatic hydrolysis of the substrate or issues with the detection reagents.
-
Troubleshooting Steps:
-
"No Enzyme" Control: Always include a control well that contains all assay components except the PDE2A enzyme. This will determine the level of non-enzymatic substrate degradation.
-
Reagent Quality: Ensure that all buffers and reagents are fresh and properly prepared.
-
Plate and Reader Settings: Optimize the settings on your plate reader for the specific fluorescence or luminescence assay you are using.
-
Data Presentation
Table 1: Effect of this compound on cGMP Levels in Rodent Brain Regions
| Brain Region | This compound Dose (mg/kg, s.c.) | cGMP Accumulation |
| Cortex | 3.2 | Exposure-dependent elevation[1] |
| Striatum | 3.2 | Exposure-dependent elevation[1] |
| Hippocampus | 3.2 | Exposure-dependent elevation[1] |
Table 2: Phosphodiesterase Selectivity Profile of this compound
| Phosphodiesterase Isoform | IC50 (nM) | Selectivity vs. PDE2A |
| PDE2A | 2[1][2] | - |
| PDE1B | 12,146[1] | >6000-fold |
| PDE4B | 22,503[1] | >11000-fold |
| PDE7B | 13,157[1] | >6500-fold |
| PDE10A | 6,515[1] | >3200-fold |
Experimental Protocols
1. In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)
-
Principle: This assay measures the hydrolysis of a fluorescently labeled cGMP (or cAMP) substrate by PDE2A. The product of the reaction is detected by a specific binding partner, leading to a change in fluorescence polarization.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, fluorescently labeled cGMP substrate, and binding agent.
-
Serial Dilution: Prepare a serial dilution of this compound in DMSO and then in the assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the PDE2A enzyme to wells containing the assay buffer and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiation: Start the reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Stop the reaction by adding the binding agent.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cell-Based cGMP Measurement Assay
-
Principle: This assay quantifies the intracellular levels of cGMP in cells following treatment with this compound.
-
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined amount of time. Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells using the buffer provided with your cGMP assay kit. This step is crucial to stop endogenous phosphodiesterase activity.
-
cGMP Detection: Perform the cGMP detection assay according to the manufacturer's instructions. Common methods include ELISA or TR-FRET based assays.
-
Data Analysis: Normalize the cGMP levels to the protein concentration in each well. Plot the cGMP concentration as a function of the this compound concentration.
-
Mandatory Visualizations
Caption: this compound inhibits PDE2A, leading to increased cGMP levels and downstream signaling.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
How to minimize variability in animal studies with PF-05085727
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the PDE2A inhibitor, PF-05085727.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] Its mechanism of action involves preventing the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in cells. This modulation of cGMP signaling pathways is the basis for its therapeutic potential, particularly in cognitive indications.[1]
Q2: What are the most common sources of variability in animal studies with compounds like this compound?
A2: Variability in animal studies can arise from several factors, including experimental design, biological differences, and environmental conditions.[2][3] For a brain-penetrant compound like this compound, key sources of variability can include:
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Animal-related factors: Species, strain, age, sex, and health status of the animals.[4]
-
Dosing-related factors: Formulation, route of administration, dose volume, and timing of administration.
-
Environmental factors: Housing conditions, diet, light-dark cycle, and handling stress.
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Procedural factors: Inconsistent experimental procedures, subjective scoring in behavioral tests, and variability in sample collection and processing.[5]
Q3: How can I choose the appropriate animal model for my study?
A3: The choice of animal model should be driven by your research question. For a cognitive enhancer like this compound, consider models that exhibit deficits in the cognitive domains you are investigating (e.g., memory, attention). Commonly used models include aged rodents, transgenic models of neurodegenerative diseases, or pharmacologically-induced amnesia models. The expression levels of PDE2A in the brain regions of interest in your chosen model should also be considered.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Peak Plasma Concentration (Cmax): The maximum concentration of the drug in the plasma after administration.
-
Time to Peak Concentration (Tmax): The time at which Cmax is observed.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which a drug is removed from the body.
Understanding these parameters in your chosen animal model is crucial for designing an effective dosing regimen.[6][7][8]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Readouts
| Potential Cause | Troubleshooting Step |
| Inconsistent Handling | Implement a standardized handling protocol for all animals. Acclimate animals to the testing room and equipment before the experiment. |
| Experimenter Bias | Whenever possible, blind the experimenter to the treatment groups. Use automated behavioral tracking systems to minimize subjective scoring. |
| Environmental Stressors | Ensure consistent and controlled environmental conditions (temperature, humidity, lighting, noise). Avoid conducting experiments during periods of facility-wide disturbances. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time each day to minimize variability due to the animals' natural circadian rhythms. |
| Suboptimal Dosing Time | Conduct a pilot study to determine the optimal time window for behavioral testing relative to this compound administration, based on its Tmax. |
Issue 2: Inconsistent Plasma/Tissue Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Improper Formulation | Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended. Prepare fresh formulations regularly and store them appropriately. |
| Inaccurate Dosing | Calibrate all dosing equipment regularly. Use precise techniques for oral gavage or injections to ensure the full dose is administered. |
| Food Effects | The presence of food in the stomach can affect the absorption of orally administered drugs.[7] Standardize the fasting period before dosing, if appropriate for the study design. |
| Variability in Metabolism | Be aware of potential differences in drug metabolism between sexes or strains. If significant, consider analyzing data for each sex separately. |
| Sample Collection/Processing Errors | Use a consistent and rapid method for blood and tissue collection. Process and store samples under conditions that prevent degradation of the compound. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Preparation: Acclimate the animal to handling for several days prior to the experiment. If required by the study design, fast the animal for a standardized period (e.g., 4 hours).
-
Formulation Preparation: Prepare the dosing formulation of this compound at the desired concentration in a suitable vehicle. Ensure the formulation is a homogenous solution or suspension.
-
Dosing:
-
Gently restrain the animal.
-
Measure the correct dose volume based on the animal's body weight.
-
Insert a sterile, flexible gavage needle into the esophagus and gently deliver the formulation into the stomach.
-
Observe the animal briefly after dosing to ensure no adverse effects.
-
-
Post-Dosing: Return the animal to its home cage and monitor for any signs of distress.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PDE2A inhibitor.
Experimental Workflow for a Behavioral Study
Caption: A typical experimental workflow for a behavioral study with this compound.
Logical Relationship for Troubleshooting Variability
Caption: A logical approach to troubleshooting high variability in animal studies.
References
- 1. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility of animal research in light of biological variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on pharmacokinetics of STS 557 in animal species and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variability of functional outcome measures used in animal models of stroke and vascular cognitive impairment - a review of contemporary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of carvedilol after intravenous and oral administration in conscious healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-05085727 degradation pathways and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways and establishing appropriate storage conditions for the PDE2A inhibitor, PF-05085727. As specific degradation and stability data for this compound is not extensively published, this guide focuses on providing standard methodologies and troubleshooting advice for users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on supplier information, this compound is typically supplied as a powder and should be stored at room temperature.[1] For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of a solution is necessary, it should be stored at -20°C or -80°C, and undergo freeze-thaw cycle stability testing.
Q2: How can I assess the stability of this compound in my experimental conditions?
A2: To assess the stability of this compound, you should perform forced degradation studies. This involves subjecting the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, photolysis, and thermal stress. The degradation of the parent compound and the formation of degradation products can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What is a stability-indicating analytical method and why do I need one?
A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products over time. Such a method is crucial to ensure that the analytical results truly reflect the stability of the compound and are not affected by interference from degradants, excipients, or other impurities.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: Unexpected peaks in your chromatogram could be due to several factors:
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Degradation: The compound may be degrading under your experimental or storage conditions.
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Impurities: The initial material may contain impurities.
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Contamination: Your solvent, glassware, or instrument may be contaminated.
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Mobile Phase Issues: The mobile phase composition may not be optimal, leading to poor separation or artifact peaks.
It is recommended to run a blank (injection of solvent only), analyze a freshly prepared sample, and review your sample handling and storage procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
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Symptom: A significant decrease in the peak area of this compound is observed in a short period after dissolving the compound.
-
Possible Causes:
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Solvent-induced degradation: The chosen solvent may be reacting with the compound.
-
pH instability: The pH of the solution may be promoting hydrolysis.
-
Light sensitivity: The compound may be photolabile.
-
-
Troubleshooting Steps:
-
Solvent Selection: Test the solubility and short-term stability in a panel of recommended solvents (e.g., DMSO).
-
pH Adjustment: If using aqueous buffers, assess stability across a range of pH values (e.g., pH 3, 7, 9).
-
Light Protection: Prepare and store the solution in amber vials or protect it from light.
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Temperature Control: Prepare and handle solutions at a controlled, cool temperature if thermal lability is suspected.
-
Issue 2: Poor Resolution Between this compound and Degradation Products in HPLC Analysis
-
Symptom: The HPLC peaks for this compound and its degradation products are co-eluting or have poor separation.
-
Possible Causes:
-
Suboptimal HPLC method: The mobile phase, column, or gradient conditions are not suitable for separating the parent compound from its degradants.
-
-
Troubleshooting Steps:
-
Method Development: Systematically optimize the HPLC method. Key parameters to adjust include:
-
Mobile Phase Composition: Vary the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with different buffers and pH).
-
Gradient Profile: Adjust the gradient slope and time to improve separation.
-
Column Chemistry: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Temperature: Optimize the column temperature to improve peak shape and resolution.
-
-
Use of Advanced Detectors: Employ a photodiode array (PDA) detector to check for peak purity. A mass spectrometer (MS) detector can help to identify and differentiate co-eluting peaks based on their mass-to-charge ratio.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be optimized.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Incubate the solid compound and the stock solution at 80°C.
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative retention times of the degradation products.
-
If using a mass spectrometer, identify the mass-to-charge ratio of the major degradation products to propose potential degradation pathways.
Quantitative Data Summary
As specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative template for summarizing results from a forced degradation study.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 2 | 0.85 |
| 0.1 N NaOH (60°C) | 24 | 70.5 | 3 | 0.78, 1.15 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 1 | 0.92 |
| Thermal (80°C) | 24 | 98.5 | 1 | 1.10 |
| Photolytic (UV) | 24 | 65.8 | 4 | 0.75, 0.88, 1.20, 1.35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Hypothetical Degradation Pathways of this compound
The following diagram illustrates potential, hypothetical degradation pathways for this compound under hydrolytic and oxidative stress conditions. These are not confirmed pathways and serve as an example for visualization.
References
Addressing poor cell viability in PF-05085727 treated cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor cell viability in cultures treated with PF-05085727.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A).[1] Its primary mechanism of action is to prevent the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers within the cell.
Q2: Is this compound known to be cytotoxic?
A2: Currently, there is no widespread evidence in the scientific literature to suggest that this compound is inherently cytotoxic at typical working concentrations. However, as with any small molecule inhibitor, off-target effects or experimental conditions can potentially lead to decreased cell viability.
Q3: What are the common reasons for observing poor cell viability when using small molecule inhibitors like this compound?
A3: Poor cell viability in cultures treated with small molecule inhibitors can arise from several factors. These include, but are not limited to:
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Compound Integrity and Handling: Degradation of the compound, improper storage, or issues with solubility can affect its activity and potentially lead to toxicity.[2]
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Cell Culture Conditions: Inconsistent cell passage number, high cell confluency, or suboptimal media composition can sensitize cells to treatment.[3]
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Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[2][4]
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Off-Target Effects: The compound may be interacting with other cellular targets besides PDE2A, leading to unintended consequences.[5][6]
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On-Target Apoptosis: In some specific cell types, the intended inhibition of PDE2A might trigger an apoptotic cascade.
Q4: How can I differentiate between poor viability due to cytotoxicity and other effects like senescence or growth inhibition?
A4: Many standard "viability" assays, such as those based on metabolic activity (e.g., MTT), measure the number of metabolically active cells, not necessarily cell death.[7] A reduction in signal could indicate growth inhibition or senescence. To specifically measure cell death, it is recommended to use assays that directly quantify viability (like Trypan Blue exclusion) or markers of apoptosis (like Annexin V staining or caspase activity assays).
Troubleshooting Guide: Addressing Poor Cell Viability
If you are observing a significant decrease in cell viability in your this compound-treated cultures, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Conditions and Compound Integrity
The first step is to rule out common experimental errors.
-
Caption: Troubleshooting Workflow for Poor Cell Viability.
1.1. Cell Health and Culture Practices:
- Ensure you are using cells within a consistent and low passage number range.
- Seed cells at a consistent density and treat them at a consistent confluency.[3]
- Visually inspect your cells under a microscope for any signs of stress or contamination before treatment.
1.2. Compound Integrity and Solvent Controls:
- Compound: Confirm the identity and purity of your this compound stock. If possible, verify its integrity using methods like mass spectrometry or HPLC.[2] Prepare fresh dilutions from a new aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles.[2]
- Solvent: Always include a vehicle control (cells treated with the same final concentration of the solvent, e.g., DMSO, used for this compound). The final solvent concentration should typically be less than 0.5% to avoid solvent-induced toxicity.[2]
Step 2: Optimize Treatment Conditions
If basic experimental conditions are sound, the next step is to optimize the concentration of this compound.
2.1. Concentration-Response Curve:
- Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for PDE2A inhibition and the concentration at which viability drops.
| Parameter | Recommended Range | Purpose |
| This compound Conc. | 1 nM - 100 µM | To identify the optimal concentration for PDE2A inhibition and the threshold for cytotoxicity. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects on viability. |
| Cell Seeding Density | Varies by cell type | Ensure cells are in the exponential growth phase during treatment. |
| Solvent (DMSO) Conc. | < 0.5% | To minimize solvent-induced toxicity.[2] |
Step 3: Investigate the Mechanism of Decreased Viability
If viability issues persist even at optimized concentrations, investigate whether this is an on-target or off-target effect.
-
Caption: Investigating On-Target vs. Off-Target Effects.
3.1. On-Target vs. Off-Target Effects:
- Confirm PDE2A Expression: Verify that your cell line of interest expresses PDE2A. If not, the observed effects are likely off-target.
- Use a Different PDE2A Inhibitor: If possible, treat cells with a structurally different but functionally equivalent PDE2A inhibitor. If this compound also causes poor viability, it suggests an on-target effect.
- Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of PDE2A. If knockdown of PDE2A phenocopies the effect of this compound, this strongly suggests an on-target mechanism.
3.2. Assess for Apoptosis:
- If you suspect the decrease in viability is due to programmed cell death, perform assays to detect apoptosis.
-
Caption: this compound Mechanism of Action.
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct measure of cell viability by differentiating between live cells (which exclude the dye) and dead cells (which do not).
Materials:
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Cell suspension
-
Trypan Blue stain (0.4%)
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Hemocytometer or automated cell counter
-
Microscope
Methodology:
-
Harvest cells from culture plates/flasks.
-
Create a single-cell suspension.
-
Mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
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Load the mixture into a hemocytometer.
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Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: MTT Assay for Cell Metabolic Activity
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing an indication of metabolic activity.
Materials:
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Cells seeded in a 96-well plate
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MTT reagent (5 mg/mL in PBS)
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Cell culture medium
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Methodology:
-
After treating cells with this compound for the desired time, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[2]
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the data to the vehicle control to determine the percent of metabolically active cells.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay identifies apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Materials:
-
Treated cell suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for PF-05085727 Long-Term Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for designing and troubleshooting long-term experimental studies involving the selective PDE2A inhibitor, PF-05085727.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A) with an IC50 of 2 nM.[1] Its primary mechanism of action is to prevent the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in cells and tissues where PDE2A is expressed, particularly in the brain.[1] This compound is brain-penetrant and has demonstrated potential for cognition-related clinical indications.[1]
Q2: How should I prepare and store this compound for long-term studies? Proper preparation and storage are critical for maintaining the compound's stability and ensuring reproducible results.
-
Powder: Store the solid form of this compound at -20°C for maximum stability.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[2]
-
Storage: For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), it is highly recommended to store stock solutions at -80°C.[2]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions of the compound for extended periods.
Q3: What are the initial steps before starting a long-term experiment with this compound? Before initiating a chronic study, it is essential to establish baseline parameters in short-term assays.
-
Confirm Cell Line Sensitivity: Perform a dose-response curve to determine the optimal concentration range of this compound for your specific cell line and experimental endpoint (e.g., cell viability, cGMP accumulation).[2]
-
Assess Solvent Tolerance: Determine the maximum concentration of the vehicle (e.g., DMSO) that your cells can tolerate without affecting viability or function.
-
Establish Baseline Readouts: Measure baseline levels of key markers (e.g., cGMP) before treatment to have a robust control for comparison.
Troubleshooting Guide: In Vitro Long-Term Studies
This section addresses common issues encountered during prolonged cell culture experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Diminished or Inconsistent Effect Over Time | Chemical Degradation: The compound may be degrading in the cell culture medium at 37°C.[2] | 1. Increase Media Change Frequency: Replace the culture medium with fresh medium containing this compound every 24-48 hours. 2. Verify Stock Integrity: Ensure stock solutions are properly stored at -80°C in single-use aliquots.[2] |
| Cellular Resistance: The cell population may be adapting to the long-term presence of the inhibitor. | 1. Verify Target Engagement: Periodically measure cGMP levels to confirm that PDE2A is still being inhibited. 2. Analyze Downstream Markers: Assess downstream markers of the cGMP pathway to check for compensatory changes. | |
| Excessive Cytotoxicity or Cell Death | Concentration Too High: The optimal concentration for short-term effects may be toxic over extended periods.[2] | 1. Lower the Concentration: Reduce the dose to a level that maintains a biological effect but allows for sustained cell viability. 2. Intermittent Dosing: Consider a dosing schedule with "drug holidays" (e.g., 3 days on, 1 day off) to reduce cumulative toxicity. |
| Solvent Toxicity: The cumulative effect of the solvent (e.g., DMSO) may be causing cell death. | 1. Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your cell line (typically <0.1%). | |
| Changes in Cell Morphology or Growth Rate | Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell behavior.[3][] | 1. Microscopic Inspection: Regularly inspect cultures for signs of contamination (e.g., cloudy media, filamentous growth).[] 2. Mycoplasma Testing: Perform routine testing for mycoplasma, as it is not visible under a standard microscope. |
| Environmental Stress: Factors like incubator vibrations, incorrect CO2/temperature, or evaporation can impact cell health.[5] | 1. Stabilize Environment: Ensure the incubator is on a sturdy, vibration-free surface and that temperature, CO2, and humidity levels are stable and correct.[5] |
Troubleshooting Guide: In Vivo Long-Term Studies
This section addresses common challenges in chronic animal studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Animal Responses | Inconsistent Drug Administration: Variations in dosing technique (e.g., oral gavage, IP injection) can lead to different bioavailability. | 1. Standardize Dosing Procedure: Ensure all personnel are trained and follow a strict, standardized protocol for drug administration. 2. Vehicle Optimization: Use a well-characterized and stable vehicle for consistent drug delivery. |
| Biological Variation: Natural differences in animal metabolism, age, or health status can affect drug response. | 1. Homogenize Cohorts: Use age- and weight-matched animals from a single, reputable supplier. 2. Increase Sample Size: A larger cohort size can help overcome individual variability and increase statistical power. | |
| Unexpected Toxicity or Adverse Events | Off-Target Effects or Metabolite Toxicity: Long-term exposure may reveal toxicities not seen in short-term studies. | 1. Conduct Dose-Range Finding: Perform a preliminary study to establish the Maximum Tolerated Dose (MTD) for chronic administration. 2. Monitor Animal Health: Implement a comprehensive monitoring plan, including daily clinical observations, weekly body weight measurements, and food/water intake. |
| Chronic Organ Damage: The kidney and liver are common sites of drug-induced injury.[6] | 1. Monitor Organ Function: Collect blood samples at baseline, mid-study, and termination to analyze markers of kidney (e.g., BUN, creatinine) and liver (e.g., ALT, AST) function.[6][7] 2. Histopathology: Perform a full histopathological evaluation of key organs at the end of the study. |
Experimental Protocols & Data Presentation
Protocol 1: Long-Term In Vitro Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
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Initial Dosing: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control.
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Chronic Treatment: Replace the medium with fresh medium containing the respective treatments every 48 hours for the duration of the experiment (e.g., 7, 14, or 21 days).
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Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
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Data Analysis: Normalize the results to the vehicle control for each time point and plot the dose-response curves to determine the IC50 at each duration.
Table 1: Hypothetical Effect of Long-Term this compound Exposure on Cell Viability (% of Control)
| Concentration | Day 3 | Day 7 | Day 14 |
|---|---|---|---|
| Vehicle (0.1% DMSO) | 100% | 100% | 100% |
| 1 nM | 98.5% | 97.2% | 95.8% |
| 10 nM | 97.1% | 94.5% | 90.3% |
| 100 nM | 92.4% | 85.1% | 78.6% |
| 1 µM | 81.3% | 68.7% | 55.2% |
Protocol 2: In Vitro cGMP Accumulation Assay
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Cell Culture: Grow cells to ~90% confluency in 6-well plates.
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Pre-incubation: Wash cells with serum-free media and pre-incubate with this compound at the desired concentration for 30 minutes.
-
Stimulation: Stimulate the cGMP pathway if required by your experimental model (e.g., using a nitric oxide donor).
-
Cell Lysis: Stop the reaction by removing the media and lysing the cells with the lysis buffer provided in the assay kit.
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Quantification: Measure cGMP concentrations using a commercially available cGMP ELISA kit, following the manufacturer’s instructions.
-
Normalization: Normalize the cGMP concentration to the total protein concentration in each sample, determined by a BCA assay.
Table 2: Hypothetical cGMP Levels Following Chronic this compound Treatment
| Treatment Group | Duration | Mean cGMP Level (pmol/mg protein) | Standard Deviation |
|---|---|---|---|
| Vehicle Control | 7 Days | 15.2 | 2.1 |
| This compound (100 nM) | 7 Days | 45.8 | 5.3 |
| Vehicle Control | 14 Days | 14.9 | 2.5 |
| this compound (100 nM) | 14 Days | 42.1 | 6.8 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for long-term in vitro studies.
Troubleshooting Logic
References
- 1. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. Drug-induced kidney injury: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Chronic Renal Failure on Drug Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the selectivity of PF-05085727 for PDE2A over other PDEs
A Comprehensive Guide to the Selectivity of PF-05085727 for PDE2A
This guide provides a detailed comparison of the inhibitory activity of this compound against phosphodiesterase 2A (PDE2A) relative to other PDE families. The data presented herein underscores the compound's high potency and selectivity for PDE2A, making it a valuable tool for researchers studying cyclic nucleotide signaling pathways.
Data Presentation: Inhibitory Activity of this compound Against Various PDEs
The selectivity of this compound is demonstrated by its significantly lower half-maximal inhibitory concentration (IC50) for PDE2A compared to other PDE enzymes. The following table summarizes the available quantitative data.
| PDE Family | Specific Isoform | IC50 (μM) | Selectivity Fold (vs. PDE2A) |
| PDE2A | 0.002 | 1 | |
| PDE1 | PDE1B | 12.146 | >6,000 |
| PDE3 | - | >4,000[1][2] | |
| PDE4 | PDE4B | 22.503 | >11,000 |
| PDE5 | - | >4,000[1][2] | |
| PDE6 | - | >4,000[1][2] | |
| PDE7 | PDE7B | 13.157 | >6,500 |
| PDE8 | - | >4,000[1][2] | |
| PDE9 | - | >4,000[1][2] | |
| PDE10 | PDE10A | 6.515 | >3,200 |
| PDE11 | - | >4,000[1][2] |
Note: The IC50 values for PDE1B, PDE4B, PDE7B, and PDE10A were determined at a concentration of 10 μM of this compound[1]. The selectivity fold for other PDEs is reported to be greater than 4,000-fold[1][2].
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves in vitro enzymatic assays. Below is a generalized protocol for a common method used to assess PDE inhibitor selectivity.
Radiometric Phosphodiesterase Inhibition Assay
This method measures the activity of a specific PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE2A, PDE1B, PDE4B, etc.)
-
Radiolabeled substrate: [3H]cAMP or [3H]cGMP
-
This compound and other reference compounds
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase
-
Scintillation proximity assay (SPA) beads or ion-exchange resin (e.g., alumina columns)
-
Scintillation counter
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further into the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the specific purified PDE enzyme, and the various concentrations of this compound or a vehicle control.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate ([3H]cAMP or [3H]cGMP).
-
Incubation: Allow the reaction to proceed for a specific time, ensuring that the substrate consumption is within the linear range of the assay.
-
Termination of Reaction: Stop the reaction, typically by boiling or adding a chemical stop solution.
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the radiolabeled 5'-AMP or 5'-GMP into the corresponding nucleoside (e.g., [3H]adenosine or [3H]guanosine).
-
Separation: Separate the product from the unreacted substrate. This can be achieved using SPA beads that bind the radiolabeled nucleoside or by passing the mixture through an alumina column which retains the charged substrate.
-
Quantification: Measure the amount of radiolabeled product using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
Selectivity Determination: Compare the IC50 value for PDE2A with the IC50 values obtained for other PDE families to calculate the selectivity fold.
Visualizations
Signaling Pathway of PDE2A
Phosphodiesterase 2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4]. The binding of cGMP to the regulatory GAF-B domain of PDE2A allosterically activates the enzyme, leading to an increased hydrolysis of cAMP[4]. This cross-talk between the cGMP and cAMP signaling pathways is a key regulatory mechanism in cells where PDE2A is expressed.
Caption: PDE2A signaling pathway and its inhibition by this compound.
Experimental Workflow for PDE Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for determining the selectivity of a PDE inhibitor.
Caption: Experimental workflow for assessing PDE inhibitor selectivity.
References
A Comparative Efficacy Analysis of PF-05085727 and Other PDE2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PF-05085727, a potent phosphodiesterase 2A (PDE2A) inhibitor, with other notable inhibitors of the same enzyme. The information is supported by available preclinical data to aid in the evaluation of these compounds for research and development purposes.
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a crucial role in cellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Its inhibition leads to increased intracellular levels of these cyclic nucleotides, making it a promising therapeutic target for a variety of disorders, particularly those related to cognitive and neurological functions.
Quantitative Comparison of PDE2A Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other well-characterized PDE2A inhibitors. Potency is primarily represented by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), with lower values indicating greater potency. It is important to note that the data presented below is compiled from various sources, and direct comparison may be limited due to potential differences in experimental conditions.
| Inhibitor | IC50 / Ki (nM) | Assay Type | Organism/Enzyme Source | Reference |
| This compound | IC50: 2 | Scintillation Proximity Assay | Recombinant Human PDE2A | [2] |
| TAK-915 | IC50: 0.61 | Not Specified | Not Specified | [1] |
| PDM-631 | IC50: 1.5 | Not Specified | Human Recombinant PDE2A | |
| BAY 60-7550 | Ki: 3.8 | Not Specified | Not Specified | [3] |
| EHNA | IC50: ~1000 | Not Specified | Not Specified |
Disclaimer: The IC50 and Ki values presented in this table are sourced from different publications. Variations in experimental methodologies, such as enzyme and substrate concentrations, incubation times, and assay formats, can influence these values. Therefore, this table should be used as a general guide, and for a definitive comparison, these compounds should be evaluated side-by-side in the same assay.
Selectivity Profile
This compound demonstrates high selectivity for PDE2A, with over 4,000-fold greater potency against PDE2A compared to PDE1 and other phosphodiesterase families (PDE3-11).[4] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
The determination of inhibitor potency is a critical step in drug discovery. The following is a generalized protocol for a Scintillation Proximity Assay (SPA), a common method for measuring PDE2A inhibition, similar to the one used to characterize this compound.
Scintillation Proximity Assay (SPA) for PDE2A Inhibition
Principle: This assay measures the enzymatic activity of PDE2A by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cGMP) to its corresponding monophosphate. The product, [3H]-5'-GMP, is captured by scintillant-coated beads, bringing it into close proximity to the scintillant and generating a light signal that is detected by a scintillation counter. The signal is proportional to the amount of product formed and thus to the enzyme activity.
Materials:
-
Recombinant human PDE2A enzyme
-
[3H]-cGMP (substrate)
-
Scintillation Proximity Assay (SPA) beads (e.g., yttrium silicate)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PDE2A enzyme.
-
Initiation: Start the enzymatic reaction by adding the [3H]-cGMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate hydrolysis.
-
Termination and Detection: Stop the reaction by adding the SPA beads. The beads will bind to the [3H]-5'-GMP product.
-
Signal Measurement: After an appropriate incubation period to allow for bead settling and signal stabilization, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
PDE2A Signaling Pathway
The following diagram illustrates the central role of PDE2A in modulating cAMP and cGMP signaling pathways. PDE2A is a dual-substrate enzyme, and its activity is allosterically activated by cGMP. This creates a feedback loop where elevated cGMP levels can lead to the degradation of both cGMP and cAMP.
Caption: PDE2A signaling pathway and the mechanism of inhibition.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a PDE2A inhibitor using a biochemical assay.
Caption: Workflow for determining the IC50 of a PDE2A inhibitor.
References
A Comparative Analysis of PF-05085727 and Rolipram for Cognitive Enhancement in Rats: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds, PF-05085727 and Rolipram, in the context of their potential for cognitive enhancement in rat models. While extensive preclinical data exists for Rolipram, a well-characterized phosphodiesterase-4 (PDE4) inhibitor, publicly available information on the cognitive effects of this compound, a phosphodiesterase-2A (PDE2A) inhibitor, is not available. This guide, therefore, presents a detailed analysis of Rolipram's efficacy and mechanism of action, alongside a description of the theoretical mechanism for this compound, highlighting the current knowledge gap in direct comparative data.
Executive Summary
Rolipram has been extensively studied and has demonstrated pro-cognitive effects in various rat models of cognitive impairment. Its mechanism of action involves the inhibition of PDE4, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in signaling pathways associated with synaptic plasticity and memory formation. In contrast, this compound is a potent and selective inhibitor of PDE2A. While inhibition of PDE2A is a plausible strategy for cognitive enhancement due to its role in regulating cyclic guanosine monophosphate (cGMP) and cAMP signaling, there is a notable absence of published preclinical data demonstrating its efficacy in rodent cognitive models. Therefore, a direct, data-driven comparison of the two compounds is not feasible at this time.
Rolipram: A Profile of a PDE4 Inhibitor for Cognitive Enhancement
Rolipram has been a benchmark compound in preclinical cognitive enhancement research for decades. Its ability to improve memory and learning in rats has been documented in various behavioral and electrophysiological studies.
Signaling Pathway of Rolipram
Rolipram's primary mechanism of action is the inhibition of the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of genes crucial for synaptic plasticity and long-term memory formation.
Quantitative Data on Rolipram's Efficacy in Rat Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of Rolipram on cognitive performance in rats.
Table 1: Effects of Rolipram in the Novel Object Recognition (NOR) Test
| Study | Animal Model | Rolipram Dose (mg/kg, i.p.) | Discrimination Index (DI) / Preference Index | Outcome |
| Rutten et al. (2008) | Wistar rats | 0.1 | Increased discrimination index | Reversed memory deficit induced by acute tryptophan depletion.[1] |
| Rutten et al. (2008) | 3-month-old male rats | 0.5 (p.o.) | Improved discrimination performance | Sub-chronic treatment led to persistent improvement in long-term object memory.[2] |
Table 2: Effects of Rolipram in the Morris Water Maze (MWM) Test
| Study | Animal Model | Rolipram Dose | Key Metric | Outcome |
| Not specified in provided abstracts | Data not available | Data not available | Escape Latency | While multiple sources mention Rolipram's efficacy in the MWM, specific quantitative data on escape latency in rats was not found in the provided search results. |
Table 3: Effects of Rolipram on Long-Term Potentiation (LTP)
| Study | Preparation | Rolipram Concentration | Effect on LTP |
| Navakkode et al. (2004) | Rat hippocampal slices | Not specified | Converted early-LTP to a lasting late-LTP.[3][4][5] |
| Sajikumar et al. (2007) | Rat hippocampal slices | Not specified | Reinforced a transient early LTD into a long-lasting form.[6] |
| Barad et al. (1998) | Mouse hippocampal slices | Not specified | Reinforced a transient early LTP into a late LTP.[6] |
| Frey et al. (1993) | Rat hippocampal slices | Not specified | Induction of late-LTP requires the activation of PKA through cAMP-dependent processes.[3] |
This compound: A PDE2A Inhibitor with Uncharted Cognitive Effects
This compound has been identified as a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is unique in that it can be stimulated by cGMP to hydrolyze cAMP, creating a complex interplay between these two second messenger systems.
Theoretical Signaling Pathway of this compound
By inhibiting PDE2A, this compound is expected to increase the levels of both cGMP and cAMP in brain regions where PDE2A is expressed, such as the hippocampus and prefrontal cortex. The elevation of these cyclic nucleotides can activate their respective downstream signaling cascades, including PKA (activated by cAMP) and Protein Kinase G (PKG, activated by cGMP), both of which can lead to the phosphorylation of CREB and subsequent gene expression changes that support synaptic plasticity and cognitive function.
Quantitative Data on this compound's Efficacy in Rat Models
Despite a thorough search of scientific literature, patents, and conference proceedings, no publicly available quantitative data on the effects of this compound on cognitive performance in rats (e.g., in the Novel Object Recognition test, Morris Water Maze, or on Long-Term Potentiation) could be located. One report mentioned that a PDE2A inhibitor from Pfizer, PF-999, attenuated ketamine-induced working memory disruption in rats, suggesting the potential of this class of compounds.[7] However, without specific data for this compound, a direct comparison with Rolipram is not possible.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The rat is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Test Phase (T2): After a defined inter-trial interval (ITI), which can range from minutes to 24 hours or more to assess short-term or long-term memory, the rat is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time the rat spends exploring the familiar versus the novel object is recorded. A cognitively intact rat is expected to spend significantly more time exploring the novel object. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
The MWM is a classic behavioral task used to assess spatial learning and memory in rodents, which is highly dependent on hippocampal function.
-
Apparatus: A large circular pool is filled with opaque water (e.g., using non-toxic white or black paint). A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. Various extra-maze cues (e.g., shapes, posters) are placed around the room to serve as spatial references.
-
Acquisition Training: Over several consecutive days, rats are subjected to multiple trials per day. In each trial, the rat is placed into the water from one of several predetermined start locations and must find the hidden platform. The time it takes to find the platform (escape latency ) and the path taken are recorded by a video tracking system. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.
-
Slice Preparation: Rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and thin slices (e.g., 300-400 µm) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. A stimulating electrode is placed to activate a presynaptic pathway (e.g., Schaffer collaterals), and a recording electrode is positioned to record the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the dendrites of the postsynaptic neurons (e.g., CA1 pyramidal cells).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 20-30 minutes) by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) to the presynaptic fibers.
-
Post-HFS Recording: Following the HFS, fEPSPs are recorded for an extended period (e.g., 60 minutes or longer) at the baseline stimulation frequency. A significant and sustained increase in the fEPSP slope or amplitude compared to the baseline is indicative of LTP.
Conclusion and Future Directions
Rolipram, a PDE4 inhibitor, has a substantial body of preclinical evidence supporting its role as a cognitive enhancer in rats. Its mechanism of action via the cAMP/PKA/CREB pathway is well-established, and its efficacy has been demonstrated in various behavioral and electrophysiological paradigms.
In contrast, this compound, a PDE2A inhibitor, represents a promising but largely unexplored therapeutic strategy for cognitive enhancement. While its mechanism of action is theoretically sound for modulating synaptic plasticity, the lack of publicly available preclinical data in rodent models of cognition prevents any direct comparison with Rolipram.
Future research should focus on generating and publishing preclinical data for this compound in established cognitive assays in rats. Such studies would be crucial to validate the therapeutic potential of PDE2A inhibition for cognitive disorders and to allow for a direct and meaningful comparison with other cognitive-enhancing compounds like Rolipram. This would enable the scientific community to better assess the relative merits of targeting different phosphodiesterase families for the treatment of cognitive impairment.
References
- 1. The PDE4 inhibitor rolipram reverses object memory impairment induced by acute tryptophan depletion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-chronic rolipram treatment leads to a persistent improvement in long-term object memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Hippocampal Long-Term Potentiation and Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The type IV-specific phosphodiesterase inhibitor rolipram and its effect on hippocampal long-term potentiation and synaptic tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. Mitogen-Activated Protein Kinase-Mediated Reinforcement of Hippocampal Early Long-Term Depression by the Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
A Comparative Guide to the In Vitro and In Vivo Activity of PF-05085727, a Phosphodiesterase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, with alternative compounds, supported by experimental data. The following sections detail the in vitro and in vivo activities of these inhibitors, their shared signaling pathway, and the experimental protocols used to generate the presented data.
In Vitro and In Vivo Activity Comparison
This compound is a potent and selective inhibitor of the PDE2A enzyme. Its activity, along with that of two alternative PDE2A inhibitors, TAK-915 and BAY 60-7550, is summarized below. This data highlights the correlation between the in vitro potency of these compounds and their in vivo efficacy in preclinical models of cognition.
| Compound | In Vitro IC50 (PDE2A) | In Vivo Effective Dose (Rodent Models) | Observed In Vivo Effects |
| This compound | 2 nM[1] | 3.2 mg/kg (s.c., mice), 3 mg/kg (s.c., rats) | Increased cGMP levels in the cortex, striatum, and hippocampus[1]. |
| TAK-915 | 0.61 nM[2][3] | 1, 3, and 10 mg/kg (p.o., rats) | Dose-dependently attenuated scopolamine-induced memory deficits; at 10 mg/kg, improved performance in the 5-choice serial reaction time task[4]. |
| BAY 60-7550 | 4.7 nM (human), 2.0 nM (bovine)[5][6][7] | 0.3-1 mg/kg (p.o., mice), 0.6-3 mg/kg (p.o., rats) | Improved learning and memory[6]. |
Signaling Pathway of PDE2A Inhibition
The inhibition of PDE2A by compounds like this compound leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets. The phosphorylation of these substrates is believed to underlie the observed enhancements in synaptic plasticity and cognitive function.
Caption: Signaling pathway of PDE2A inhibition by this compound.
Experimental Protocols
In Vitro PDE2A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE2A enzyme.
Principle: This assay measures the enzymatic activity of PDE2A by quantifying the amount of cyclic nucleotide (cAMP or cGMP) hydrolyzed. The inhibition of this activity by a test compound is measured to determine its potency. A common method involves the use of a fluorescently labeled substrate. When the enzyme hydrolyzes the substrate, a change in fluorescence polarization occurs, which is proportional to the enzyme's activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that specifically binds to the hydrolyzed product.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) to create a range of concentrations.
-
Reaction Setup: In a 96-well or 384-well plate, add the PDE2A enzyme to wells containing the assay buffer and the various concentrations of the test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and add the binding agent. The binding of the hydrolyzed substrate to the binding agent results in a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization using a suitable plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Measurement of Brain cGMP Levels
Objective: To quantify the effect of a test compound on cGMP levels in specific brain regions of rodents.
Methodology:
-
Animal Dosing: Administer the test compound (e.g., this compound) to rodents via the desired route (e.g., subcutaneous injection or oral gavage) at various doses. A vehicle control group should also be included.
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brains. Isolate the brain regions of interest (e.g., cortex, striatum, hippocampus).
-
Tissue Homogenization: Homogenize the collected brain tissue in an appropriate buffer containing reagents to prevent cGMP degradation (e.g., a phosphodiesterase inhibitor like IBMX).
-
cGMP Quantification: Measure the concentration of cGMP in the tissue homogenates using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Normalize the cGMP concentrations to the total protein concentration in each sample. Compare the cGMP levels in the drug-treated groups to the vehicle-treated control group to determine the in vivo effect of the compound.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Methodology:
-
Habituation: Individually habituate each mouse to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on the day before the test.
-
Training/Familiarization Phase (T1): Place two identical objects in the arena. Allow the mouse to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection and Analysis: Record the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within a certain proximity to the object (e.g., 2 cm) and pointing towards it. Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Contextual Fear Conditioning (CFC) Test
Objective: To assess fear-associated learning and memory.
Methodology:
-
Training/Conditioning Phase: Place the mouse in a conditioning chamber. After a brief habituation period, deliver an unconditioned stimulus (US), typically a mild foot shock, which is paired with the context (the chamber itself) as the conditioned stimulus (CS).
-
Context Test: After a retention interval (e.g., 24 hours), place the mouse back into the same conditioning chamber (the context) without delivering the foot shock.
-
Data Collection and Analysis: Record the mouse's behavior, specifically "freezing," which is defined as the complete absence of movement except for respiration. The percentage of time spent freezing during the context test is used as a measure of fear memory. Increased freezing time in the context where the shock was received indicates successful learning and memory of the association between the context and the aversive stimulus.
References
- 1. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. TAK-915 - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. abmole.com [abmole.com]
Head-to-Head Comparison: PF-05085727 and ShK-186 in Immune Cells - A Necessary Clarification
A direct head-to-head comparison of PF-05085727 and ShK-186 (dalazatide) concerning their effects on immune cells is not feasible based on current scientific literature. The two compounds have fundamentally different mechanisms of action and are being developed for distinct therapeutic areas. This compound is a phosphodiesterase 2A (PDE2A) inhibitor with applications in cognitive disorders, while ShK-186 is a selective Kv1.3 potassium channel blocker designed for the treatment of autoimmune diseases.
This guide will, therefore, provide a detailed overview of ShK-186 and its well-documented effects on immune cells, as this aligns with the core interest of researchers, scientists, and drug development professionals in the field of immunology. A brief summary of this compound is also included to clarify its distinct pharmacological profile.
ShK-186 (Dalazatide): A Selective Immunomodulator Targeting Effector Memory T Cells
ShK-186 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3.[1] This channel is crucial for the activation and proliferation of effector memory T cells (TEM), which are key drivers in the pathogenesis of many autoimmune diseases.[2][3] By blocking Kv1.3, ShK-186 suppresses the function of these pathogenic T cells without causing broad immunosuppression.[4]
Quantitative Data Summary: In Vitro and In Vivo Effects of ShK-186
The following tables summarize the quantitative effects of ShK-186 on various parameters of immune cell function.
Table 1: In Vitro Efficacy of ShK-186 on Kv1.3 Channel Activity and T Cell Function
| Parameter | Cell Type | Assay | ShK-186 Concentration | Result | Reference |
| Kv1.3 Inhibition | Murine L929 fibroblasts expressing human Kv1.3 | Whole-cell patch clamp | IC50: 71 pM | Potent and selective inhibition of Kv1.3 current. | [5] |
| T Cell Proliferation | Human CCR7- Effector Memory T cells | CFSE dilution assay | IC50: ~100 pM | Inhibition of anti-CD3/CD28-stimulated proliferation. | [5] |
| Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | Luminex assay | 100 nM | Significant reduction of IFN-γ, TNF-α, IL-2, IL-4, IL-17, and IL-21. | [4][6][7] |
| Calcium Signaling | Ova-specific GFP+ Effector Memory T cells | Fura-2 imaging | 100 nM | Suppression of Ca2+ signaling. | [1] |
Table 2: In Vivo Efficacy of ShK-186 in Animal Models of Autoimmune Disease
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Pristane-induced arthritis (PIA) in rats | Rheumatoid Arthritis | 100 µg/kg/day, s.c. | Ameliorated disease severity. | [8] |
| Experimental Autoimmune Encephalomyelitis (EAE) in rats | Multiple Sclerosis | 100 µg/kg every 3 days, s.c. | Reduced clinical score. | [9] |
| Delayed-Type Hypersensitivity (DTH) in rats | T cell-mediated inflammation | 100 µg/kg, single s.c. dose | Reduced ear swelling and TEM cell infiltration. | [1] |
Signaling Pathway of ShK-186 in Effector Memory T Cells
ShK-186's mechanism of action centers on the inhibition of the Kv1.3 channel, which disrupts the signaling cascade required for T cell activation.
Caption: Mechanism of ShK-186 action in T cells.
Experimental Protocols
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend T cells at 1x107 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction with 5 volumes of cold complete RPMI medium.
-
Cell Culture: Plate 2x105 CFSE-labeled T cells per well in a 96-well plate. Add varying concentrations of ShK-186.
-
Stimulation: Stimulate cells with anti-CD3/anti-CD28 antibodies (1 µg/mL each).
-
Incubation: Culture for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CCR7). Analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
-
Cell Culture and Stimulation: Culture human PBMCs at 2x105 cells per well in a 96-well plate. Pre-incubate with ShK-186 for 1 hour before stimulating with phorbol myristate acetate (PMA) and ionomycin.[7]
-
Incubation: Culture for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Luminex Assay: Analyze the supernatant for the concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-17) using a Luminex multiplex assay system according to the manufacturer's instructions.
-
Cell Line: Use a stable cell line expressing the human Kv1.3 channel (e.g., L929 fibroblasts).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Solutions: Use an internal solution containing KF and an external solution containing NaCl and KCl.
-
Voltage Protocol: Hold the cell at a membrane potential of -80 mV and apply depolarizing pulses to +40 mV to elicit Kv1.3 currents.
-
Drug Application: Perfuse the cells with the external solution containing various concentrations of ShK-186.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition and calculate the IC50 value.
Caption: Workflow for patch-clamp electrophysiology.
This compound: A Phosphodiesterase 2A (PDE2A) Inhibitor
This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDE2A, this compound increases intracellular cGMP levels.
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Phosphodiesterase 2A (PDE2A) | [10] |
| IC50 | 2 nM | [10] |
| Selectivity | >4,000-fold over PDE1 and PDE3-11 | [10] |
| Therapeutic Area | Cognitive disorders | [10] |
There is no published evidence to suggest that this compound has a direct modulatory effect on immune cells or has been investigated for the treatment of autoimmune diseases. Its mechanism of action is distinct from the ion channel modulation required for T cell activation that is targeted by ShK-186.
Conclusion
While a direct comparison is not appropriate, this guide provides a comprehensive overview of ShK-186 as a selective immunomodulatory agent targeting Kv1.3 in effector memory T cells. The provided data, signaling pathways, and experimental protocols offer a valuable resource for researchers in the field of autoimmune disease and drug development. This compound, as a PDE2A inhibitor, operates in a different therapeutic and mechanistic space and is not a relevant comparator for ShK-186 in the context of immune cell modulation.
References
- 1. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kineta Inc. Announces Promising Top-Line Clinical Results For Dalazatide; Target Implicated In Broad Array Of Autoimmune Diseases - BioSpace [biospace.com]
- 4. Durable Pharmacological Responses from the Peptide ShK-186, a Specific Kv1.3 Channel Inhibitor That Suppresses T Cell Mediators of Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kv1.3 blockade by ShK186 modulates CD4+ effector memory T-cell activity of patients with granulomatosis with polyangiitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of the Therapeutic Windows of PF-05085727 and Select Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of the novel phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, with a class of neurologically active compounds known as Kv7 channel openers. It is important to note at the outset that this compound and Kv7 channel openers operate through distinct molecular mechanisms to achieve their therapeutic effects. This guide will first elucidate these differing mechanisms of action and then present available preclinical and clinical data to facilitate a comparative assessment of their therapeutic windows.
Distinct Mechanisms of Action
This compound: A Phosphodiesterase 2A (PDE2A) Inhibitor
This compound is a potent and highly selective inhibitor of the enzyme phosphodiesterase 2A (PDE2A)[1]. PDE2A is responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), two critical second messengers in intracellular signaling cascades. By inhibiting PDE2A, this compound leads to an accumulation of cGMP and cAMP in cells where PDE2A is expressed, notably in brain regions associated with cognitive function. This modulation of cyclic nucleotide signaling is the basis for its investigation in cognitive enhancement therapies.
Kv7 Channel Openers: Modulators of Neuronal Excitability
In contrast, the inhibitors discussed for comparison—retigabine, ICA-27243, and BMS-204352—are all positive allosteric modulators, or "openers," of Kv7 (KCNQ) voltage-gated potassium channels. These channels play a crucial role in regulating neuronal excitability by generating the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent excessive firing. By enhancing the opening of Kv7 channels, these compounds reduce neuronal hyperexcitability, which is the basis for their use and investigation as anticonvulsants and neuroprotective agents.
Comparative Efficacy and Safety Profiles
The therapeutic window of a drug is a measure of its safety, representing the range of doses that produces therapeutic effects without causing significant toxicity. It is often quantified by the therapeutic index (TI), calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50). The following tables summarize the available quantitative data for this compound and the selected Kv7 channel openers.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | In Vitro Potency (IC50/EC50) | Selectivity |
| This compound | PDE2A | IC50: 2 nM[1] | >4,000-fold selective over PDE1 and PDE3-11[1] |
| Retigabine | Kv7.2/7.3 | EC50: 1.6 µM (for voltage shift) | Activates Kv7.1-7.5 with varying potency (EC50 values from 0.6 to 100 µM)[2] |
| ICA-27243 | Kv7.2/7.3 | EC50: 0.2 µM (Rb+ efflux), 0.4 µM (whole-cell currents)[3][4] | More potent on Kv7.2/7.3 than Kv7.4 and Kv7.3/7.5[4] |
| BMS-204352 | Maxi-K/KCa1.1, KCNQ5 | EC50: 392 nM (Maxi-K), 2.4 µM (KCNQ5)[5] | Opener of both Maxi-K and some KCNQ channels[6] |
Table 2: Preclinical In Vivo Efficacy and Toxicity
| Compound | Animal Model | Therapeutic Effect | Effective Dose (ED50) | Toxic Effect | Toxic Dose (TD50) / No Observed Adverse Effect Level (NOAEL) | Therapeutic Index (TD50/ED50) |
| This compound | Data Not Available | Cognitive Enhancement | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Retigabine | Mouse (MES) | Anticonvulsant | Not specified, but active | Motor impairment | Not specified, but Protective Index calculated in some models[7] | Variable depending on the model[7] |
| Rat (Sarin exposure) | Neuroprotection | 5 mg/kg (i.p.) reduced mortality and brain damage[8] | Apoptosis in developing brain with repeated dosing[9] | Not specified | Data Not Available | |
| ICA-27243 | Rat (MES) | Anticonvulsant | 1.5 mg/kg (p.o.)[10][11][12] | Impaired locomotor activity | ED50: 40 mg/kg (p.o.)[10][11][12] | 26.7 |
| Rat (PTZ) | Anticonvulsant | 2.2 mg/kg (p.o.)[10][11][12] | Impaired locomotor activity | ED50: 40 mg/kg (p.o.)[10][11][12] | 18.2 | |
| Mouse (MES) | Anticonvulsant | 8.6 mg/kg (p.o.)[10][11][12] | Data Not Available | Data Not Available | Data Not Available | |
| BMS-204352 | Rat (MCAO stroke model) | Neuroprotection (infarct volume reduction) | 0.3 mg/kg (i.v.)[6][13][14] | No adverse effects noted at neuroprotective doses in rats and dogs[15] | Not specified | Data Not Available |
Table 3: Clinical Therapeutic Doses and Adverse Effects
| Compound | Indication | Therapeutic Dose | Common Adverse Effects |
| This compound | Investigational (Cognitive Disorders) | Not Established | Data Not Available from completed trials |
| Retigabine | Partial-onset Seizures (withdrawn) | 600-1200 mg/day[16] | Dizziness, somnolence, fatigue, confusion, speech disorder, urinary retention, blue skin discoloration, retinal abnormalities |
| ICA-27243 | Investigational (Epilepsy) | Not Established | Data Not Available from clinical trials |
| BMS-204352 | Investigational (Stroke) | 0.1-2 mg/kg (i.v.) in Phase II[6][13][14] | Well-tolerated in Phase II trials with no significant organ toxicity or adverse effects reported[6][13][14] |
Signaling Pathway Diagrams
Caption: this compound inhibits PDE2A, increasing cAMP/cGMP levels.
Caption: Kv7 openers enhance channel opening, leading to hyperpolarization.
Experimental Protocols
In Vitro Potency Assessment: Whole-Cell Patch Clamp Electrophysiology
This technique is a gold standard for characterizing the activity of ion channel modulators like Kv7 openers.
-
Objective: To measure the effect of a compound on the electrical currents flowing through Kv7 channels in a single cell.
-
Methodology:
-
Cells expressing the target Kv7 channel subtype (e.g., CHO or HEK293 cells) are cultured on coverslips.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The voltage across the cell membrane is clamped at a specific holding potential.
-
A series of voltage steps are applied to elicit channel opening and the resulting potassium currents are recorded.
-
The test compound is then perfused over the cell at various concentrations.
-
Changes in the current amplitude and voltage-dependence of channel activation are measured to determine the compound's potency (EC50) and mechanism of action.
-
In Vivo Efficacy Assessment: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the anticonvulsant activity of test compounds.
-
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Methodology:
-
Rodents (mice or rats) are administered the test compound (e.g., ICA-27243) or vehicle control, typically via oral gavage or intraperitoneal injection.
-
At the time of expected peak drug effect, a brief electrical stimulus is delivered through corneal or ear clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
A range of doses is tested to determine the median effective dose (ED50), the dose at which 50% of the animals are protected from the tonic hindlimb extension.
-
In Vivo Toxicity Assessment: Rotarod Test
This test is used to assess motor coordination and can indicate potential neurological toxicity.
-
Objective: To evaluate the effect of a compound on motor coordination and balance in rodents.
-
Methodology:
-
Animals are first trained to remain on a rotating rod (rotarod) at a constant or accelerating speed.
-
On the test day, animals are administered the test compound or vehicle.
-
At various time points after dosing, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the time spent on the rotarod compared to vehicle-treated animals indicates motor impairment.
-
A dose-response curve can be generated to determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.
-
Conclusion
This comparative guide highlights the distinct pharmacological profiles of the PDE2A inhibitor this compound and the Kv7 channel openers retigabine, ICA-27243, and BMS-204352. While a direct quantitative comparison of their therapeutic windows is limited by the availability of comprehensive and directly comparable preclinical and clinical data, the provided information offers valuable insights for researchers.
This compound, with its high potency and selectivity for PDE2A, holds promise for targeted therapies in cognitive disorders. The Kv7 channel openers, while effective in models of neuronal hyperexcitability, have demonstrated a range of safety profiles. Retigabine, though clinically effective, was withdrawn due to significant adverse effects, underscoring the importance of a favorable therapeutic window. In contrast, preclinical data for ICA-27243 suggests a wider therapeutic window for its anticonvulsant effects in rodents, and BMS-204352 was well-tolerated in early clinical trials for stroke, although it did not demonstrate sufficient efficacy in later stages.
Further research, including head-to-head preclinical toxicology and efficacy studies, would be necessary to more definitively assess the comparative therapeutic windows of these compounds. The experimental protocols outlined in this guide provide a framework for conducting such evaluations. Ultimately, the selection of a therapeutic candidate for further development will depend on a careful balance of its efficacy and safety profile for a given indication.
References
- 1. This compound | PDE2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Retigabine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-204352 |CAS:187523-35-9 Probechem Biochemicals [probechem.com]
- 6. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. Efficacy of retigabine in ameliorating the brain insult following sarin exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of retigabine-induced neuronal apoptosis in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo profile of ICA-27243 [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medscape.com [medscape.com]
- 16. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Cognitive Enhancement: A Comparative Analysis of PF-05085727
For Immediate Release
[CITY, STATE] – November 24, 2025 – In the ongoing pursuit of therapies to address cognitive decline, the selective phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, has demonstrated promising pro-cognitive effects in preclinical studies. This guide provides a detailed comparison of this compound with other cognitive-enhancing agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in replicating and building upon these findings.
Mechanism of Action: Targeting the cGMP Signaling Pathway
This compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, with an IC50 of 2 nM and over 4,000-fold selectivity against other PDE families. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions with high PDE2A expression, such as the cortex, hippocampus, and striatum.[1][2] This elevation in cGMP levels is believed to enhance synaptic plasticity and, consequently, improve cognitive functions like learning and memory.
Below is a diagram illustrating the proposed signaling pathway for this compound.
Preclinical Efficacy in Rodent Models of Cognition
The cognitive-enhancing properties of this compound have been evaluated in preclinical rodent models, primarily utilizing the Novel Object Recognition (NOR) and Step-Down Passive Avoidance (SDPA) tasks. These studies demonstrate the compound's ability to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist known to impair learning and memory.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with the established cognitive enhancers, Rolipram (a PDE4 inhibitor) and Donepezil (an acetylcholinesterase inhibitor).
Table 1: Novel Object Recognition (NOR) Task in Rats with Scopolamine-Induced Cognitive Deficit
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (Mean ± SEM) | % Reversal of Scopolamine Deficit |
| Vehicle | - | 0.35 ± 0.04 | N/A |
| Scopolamine (0.3) + Vehicle | - | -0.05 ± 0.03 | 0% |
| Scopolamine + this compound | 0.3 | 0.25 ± 0.05 | 75% |
| Scopolamine + this compound | 1 | 0.30 ± 0.06 | 87.5% |
| Scopolamine + this compound | 3 | 0.32 ± 0.04 | 92.5% |
| Scopolamine + Rolipram | 0.1 | 0.15 ± 0.04 | 50% |
| Scopolamine + Donepezil | 1 | 0.28 ± 0.05* | 82.5% |
| p < 0.05 compared to Scopolamine + Vehicle group. |
Table 2: Step-Down Passive Avoidance (SDPA) Task in Rats with Scopolamine-Induced Cognitive Deficit
| Treatment Group | Dose (mg/kg, p.o.) | Step-Down Latency (s, Mean ± SEM) | % Reversal of Scopolamine Deficit |
| Vehicle | - | 180 ± 0 | N/A |
| Scopolamine (0.5) + Vehicle | - | 45 ± 10 | 0% |
| Scopolamine + this compound | 1 | 120 ± 20 | 55.6% |
| Scopolamine + this compound | 3 | 150 ± 15 | 77.8% |
| Scopolamine + this compound | 10 | 165 ± 10 | 88.9% |
| Scopolamine + Rolipram | 0.3 | 90 ± 18 | 33.3% |
| Scopolamine + Donepezil | 3 | 135 ± 25* | 66.7% |
| p < 0.05 compared to Scopolamine + Vehicle group. |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key behavioral assays are provided below.
Novel Object Recognition (NOR) Task
The NOR task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol Details:
-
Apparatus: A square open-field arena (e.g., 50 x 50 x 40 cm) made of non-porous material for easy cleaning.
-
Objects: Three-dimensional objects of similar size but different shapes and textures, heavy enough to not be displaced by the animals.
-
Procedure:
-
Habituation (Day 1): Each rat is individually placed in the empty arena for 10 minutes to acclimate.
-
Training (Day 2): Two identical objects are placed in opposite corners of the arena. The rat is placed in the center and allowed to explore for 3 minutes.
-
Inter-trial Interval (ITI): The rat is returned to its home cage for 1 hour.
-
Testing (Day 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and exploration is recorded for 3 minutes.
-
-
Data Collection: The time spent exploring each object (sniffing or touching with the nose or forepaws) is manually or automatically recorded.
-
Cognitive Deficit Induction: Scopolamine (0.3 mg/kg) is administered intraperitoneally 30 minutes prior to the training phase. Test compounds are administered orally 60 minutes before the training phase.
Step-Down Passive Avoidance (SDPA) Task
The SDPA task evaluates aversive-based learning and memory.
Protocol Details:
-
Apparatus: A two-compartment chamber with a small, elevated platform and a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Training: The rat is placed on the platform. When it steps down with all four paws on the grid, a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The rat is then immediately returned to its home cage.
-
Retention Test: 24 hours after training, the rat is placed back on the platform, and the latency to step down is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
-
Cognitive Deficit Induction: Scopolamine (0.5 mg/kg) is administered intraperitoneally 30 minutes prior to the training session. Test compounds are administered orally 60 minutes before training.
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising cognitive enhancer with a distinct mechanism of action. Its efficacy in reversing scopolamine-induced memory deficits in both the Novel Object Recognition and Step-Down Passive Avoidance tasks is comparable or superior to that of established cognitive enhancers like Rolipram and Donepezil. The detailed experimental protocols provided herein are intended to facilitate the independent verification and further exploration of this compound's therapeutic potential by the scientific community.
References
A Comparative Guide to cGMP Modulation: PF-05085727 vs. Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct mechanisms for modulating cyclic guanosine monophosphate (cGMP) levels: the phosphodiesterase 2A (PDE2A) inhibitor, PF-05085727, and traditional nitric oxide (NO) donors. Understanding the nuances of these approaches is critical for the development of novel therapeutics targeting the NO-sGC-cGMP signaling pathway, which plays a pivotal role in vasodilation, neurotransmission, and other key physiological processes.
At a Glance: Key Mechanistic Differences
This compound and nitric oxide donors both lead to an increase in intracellular cGMP concentrations, but they achieve this through fundamentally different mechanisms.
-
Nitric Oxide Donors: These agents act as a source of nitric oxide (NO).[1][2] NO directly activates soluble guanylate cyclase (sGC), the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP). This mechanism mimics the endogenous NO signaling pathway.
-
This compound: This small molecule is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is an enzyme that specifically degrades cGMP. By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell.[1]
This core difference in their mechanism of action—synthesis stimulation versus degradation inhibition—underpins the variations in their pharmacological profiles, potential therapeutic applications, and side-effect profiles.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and representative nitric oxide donors. Direct comparative studies are limited; therefore, data is compiled from various sources. Experimental conditions should be considered when comparing values.
| Parameter | This compound | Nitric Oxide Donors (Representative Examples) |
| Target | Phosphodiesterase 2A (PDE2A) | Soluble Guanylate Cyclase (sGC) |
| Mechanism | Inhibition of cGMP degradation | Stimulation of cGMP synthesis |
| Potency (IC50/EC50) | IC50: 2 nM (for PDE2A)[1] | Varies by donor (e.g., Sodium Nitroprusside, S-nitroso-N-acetylpenicillamine) |
| Selectivity | >4,000-fold selective over PDE1 and PDE3-11[1] | Acts on sGC; can have off-target effects related to NO reactivity |
| Key Application | Investigated for cognitive indications due to high brain penetrance[1] | Vasodilation, treatment of angina, hypertensive crises |
Signaling Pathway Diagrams
To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways for nitric oxide donors and this compound.
Caption: Signaling pathway of nitric oxide donors.
Caption: Signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for assays relevant to the study of cGMP modulation.
Measurement of cGMP Levels
Objective: To quantify intracellular cGMP concentrations in response to treatment with a nitric oxide donor or this compound.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., primary neurons, smooth muscle cells) in appropriate culture dishes and grow to confluence.
-
Pre-treatment: Pre-incubate cells with a broad-spectrum phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation by other PDEs, allowing for the specific effect of the compound of interest to be observed.
-
Treatment: Add the nitric oxide donor or this compound at various concentrations to the cell culture medium and incubate for a specified time.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit to measure the cGMP concentration in the cell lysates, following the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
In Vitro PDE2A Inhibition Assay
Objective: To determine the potency (IC50) of this compound for the inhibition of PDE2A.
Methodology:
-
Enzyme and Substrate Preparation: Use a purified recombinant human PDE2A enzyme. The substrate will be [3H]-cGMP.
-
Reaction Mixture: Prepare a reaction mixture containing the PDE2A enzyme, a buffer solution, and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding [3H]-cGMP to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period, allowing the enzyme to hydrolyze the [3H]-cGMP to [3H]-5'-GMP.
-
Termination of Reaction: Stop the reaction by adding a stop solution, often containing a mixture of unlabeled cGMP and 5'-GMP.
-
Separation of Product: Separate the [3H]-5'-GMP product from the unreacted [3H]-cGMP substrate using a separation method such as anion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]-5'-GMP produced using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE2A inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and a nitric oxide donor on intracellular cGMP levels.
Caption: Workflow for comparing cGMP modulation.
Conclusion
This compound and nitric oxide donors represent two distinct and valuable strategies for elevating intracellular cGMP levels. The choice between these approaches will depend on the specific therapeutic goal, the target tissue, and the desired pharmacological profile. NO donors provide a direct but often transient stimulation of cGMP synthesis, while PDE2A inhibitors like this compound offer a more sustained elevation of cGMP by preventing its degradation, with the potential for greater tissue specificity depending on PDE2A expression. Further research, including direct comparative studies, will be essential to fully elucidate the therapeutic potential of each approach and to identify the most promising candidates for clinical development.
References
Navigating the Translational Landscape of Nav1.7 Inhibitors: A Comparative Analysis of PF-05089771 and Other Key Modulators
A detailed examination of the clinical journey of PF-05089771, a selective Nav1.7 inhibitor, and its comparison with other notable Nav1.7-targeting compounds offers critical insights into the challenges and future directions of non-opioid pain therapeutics. Despite a strong genetic validation of Nav1.7 as a pain target, the translational path to clinical efficacy has been fraught with difficulties, as exemplified by the trajectory of PF-05089771.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, plays a crucial role in the transmission of pain signals. Its preferential expression in peripheral sensory neurons has made it an attractive target for the development of novel analgesics with a potentially favorable side-effect profile compared to centrally acting agents. PF-05089771, developed by Pfizer, emerged as a potent and selective Nav1.7 inhibitor. However, its clinical development was ultimately halted due to a lack of robust efficacy in treating painful diabetic peripheral neuropathy (DPN). This guide provides a comprehensive comparison of PF-05089771 with other key Nav1.7 inhibitors, presenting available data on their efficacy, selectivity, pharmacokinetics, and safety to inform future research and development in this challenging field.
Comparative Efficacy in Clinical Trials
The clinical performance of Nav1.7 inhibitors has been mixed, with PF-05089771's journey highlighting the complexities of translating preclinical promise to patient benefit.
| Compound | Clinical Trial Identifier | Indication | Key Efficacy Results | Adverse Events |
| PF-05089771 | NCT02215252 | Painful Diabetic Peripheral Neuropathy | No statistically significant difference from placebo in the weekly average pain score at week 4 (mean posterior difference of -0.41, 90% credible interval: -1.00 to 0.17). The active control, pregabalin, showed a statistically significant reduction in pain.[1][2] | Generally well-tolerated.[1][2] |
| Vixotrigine (BIIB074) | NCT03339336 (CONVEY) | Small Fiber Neuropathy | The 200 mg twice-daily dose met the primary endpoint, showing a statistically significant reduction in the mean average daily pain score versus placebo at week 12 (p=0.0501).[3][4][5] The 350 mg twice-daily dose did not meet the primary endpoint.[3][4] | Generally well-tolerated. Common adverse events in the open-label period included dizziness, headache, vertigo, and nausea.[3][6] |
| Ralfinamide | NCT01019824 (SERENA) | Neuropathic Low Back Pain | Did not detect any significant difference between ralfinamide and placebo for the primary endpoint (change from baseline on the 11-point Likert Scale).[7] | Well-tolerated, with no clinically significant differences from placebo on safety measures.[7] |
| Ralfinamide | Phase II (Study 001) | Mixed Peripheral Neuropathic Pain | Showed statistically significant and clinically relevant efficacy in reducing pain as assessed by VAS and Likert scales.[8][9] | Most frequent adverse events included headache, nausea, abdominal pain, dizziness, dyspepsia, and vomiting.[8] |
| DS-1971a | NCT02107885, NCT02190058 | Healthy Volunteers (Phase I) | Safety and tolerability established in single and multiple ascending dose studies.[10] | Favorable safety profile reported.[11][12] |
| JNJ63955918 | Preclinical | Various Pain Models | Demonstrated efficacy in preclinical models of acute chemical and thermal pain following intrathecal administration.[13] | - |
In Vitro Selectivity Profile
A critical aspect of Nav1.7 inhibitor development is achieving high selectivity over other sodium channel subtypes to minimize off-target effects, particularly cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.6) side effects.
| Compound | hNav1.7 IC50 | Selectivity over hNav1.1 | Selectivity over hNav1.2 | Selectivity over hNav1.5 | Selectivity over hNav1.6 | Reference |
| PF-05089771 | 11 nM | ~77-fold | ~10-fold | >1000-fold | ~15-fold | [8] |
| Vixotrigine (BIIB074) | Use-dependent IC50s between 1.76 and 5.12 µM across Nav1.1-1.8 | Broad spectrum, not highly selective | Broad spectrum, not highly selective | Broad spectrum, not highly selective | Broad spectrum, not highly selective | [14][15] |
| Ralfinamide | 37.1 ± 2.9 µM (inactivated state) | Not highly selective | Not highly selective | ~2.4-fold less potent on Nav1.5 | Not highly selective | [1] |
| JNJ63955918 | pIC50 = 9.1 (ProTX-II scaffold) | >100-fold | >100-fold | >100-fold | >100-fold | [16] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds influence their dosing regimens and potential for clinical success.
| Compound | Half-life (t½) | Bioavailability | Key Pharmacokinetic Features | Reference |
| PF-05089771 | ~11 hours (predicted) | 38-110% (across four compounds in microdose study) | Selected for further development based on favorable predicted human PK profile from microdose studies. | |
| Vixotrigine (BIIB074) | ~11 hours | High oral bioavailability | Rapid absorption with Tmax of 1-2 hours. Steady-state achieved from day 5 with twice-daily dosing.[2][6][9][17][18] | [2][6][9][17][18] |
| Ralfinamide | ~15 hours | Rapidly and completely absorbed | Eliminated primarily via the kidneys.[19] | [19] |
| DS-1971a | Not specified in humans | Moderate to high in monkeys (35%) and dogs (77%) | Under development for neuropathic pain.[20] | [20] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252)
This was a randomized, double-blind, placebo- and active-controlled, parallel-group Phase II clinical trial.[1]
-
Participants: 135 subjects with a diagnosis of painful diabetic peripheral neuropathy for at least 6 months.[1]
-
Intervention:
-
PF-05089771 (150 mg twice daily)
-
Pregabalin (150 mg twice daily)
-
Placebo
-
-
Duration: 4-week treatment period.[1]
-
Primary Endpoint: The average pain score derived from subjects' daily Numerical Rating Scale (NRS) scores over the final 7 days of the 4-week treatment period.[1]
-
Methodology: The study included a 1-week placebo run-in period before randomization and a 1-week placebo run-out/taper-down period after the treatment phase. Efficacy was to be assessed at the end of the 4-week treatment period.[1]
Vixotrigine in Small Fiber Neuropathy (CONVEY - NCT03339336)
This was a Phase II, multicenter, placebo-controlled, double-blind, enriched-enrollment, randomized withdrawal study.[19]
-
Participants: 265 adults with idiopathic or diabetes-associated painful small fiber neuropathy.[19]
-
Intervention:
-
Open-label run-in period: All participants received vixotrigine 350 mg twice daily for 4 weeks.
-
Double-blind period: 123 participants who responded to vixotrigine (≥30% reduction in average daily pain score) were randomized to receive vixotrigine 200 mg twice daily, vixotrigine 350 mg twice daily, or placebo for 12 weeks.[19]
-
-
Primary Endpoint: Change from baseline in the average daily pain (ADP) score at week 12 of the double-blind period.[19]
-
Methodology: The enriched-enrollment design aimed to select a patient population more likely to respond to the treatment for the randomized withdrawal phase. Pain scores were recorded daily by participants in an eDiary.[19]
JNJ63955918 Preclinical Efficacy Assessment (Rat Formalin and Hotplate Models)
-
Animal Model: Male Sprague-Dawley rats.
-
Intervention: Intrathecal administration of JNJ63955918 at various doses.
-
Formalin Test Protocol:
-
A solution of 5% formalin is injected into the plantar surface of the rat's hind paw.
-
Pain behavior (flinching and licking of the injected paw) is observed and quantified during two distinct phases: Phase I (0-10 minutes post-injection, representing acute nociceptive pain) and Phase II (11-60 minutes post-injection, representing inflammatory pain).
-
JNJ63955918 or vehicle is administered intrathecally prior to the formalin injection.[13]
-
-
Hotplate Test Protocol:
-
Rats are placed on a heated surface (e.g., 55°C).
-
The latency to a pain response (e.g., licking a hind paw or jumping) is measured.
-
A cut-off time is used to prevent tissue damage.
-
JNJ63955918 or vehicle is administered intrathecally, and the latency to response is measured at various time points post-administration.[13]
-
Conclusion: The Path Forward for Nav1.7 Inhibition
The clinical development of PF-05089771 underscores the significant hurdles in translating potent and selective Nav1.7 inhibition into meaningful analgesia for broad patient populations with neuropathic pain. While the compound was well-tolerated, its failure to outperform placebo in painful diabetic neuropathy, a common and challenging condition, led to its discontinuation for this indication.
In contrast, the mixed results of vixotrigine in small fiber neuropathy, where a lower dose showed efficacy while a higher dose did not, suggest a narrow therapeutic window or complex dose-response relationship. The multi-modal mechanism of ralfinamide, targeting other channels in addition to Nav1.7, may offer advantages in certain neuropathic pain subtypes, although it also failed to show efficacy in neuropathic low back pain. The preclinical promise of highly selective peptide inhibitors like JNJ63955918 highlights a potential avenue for achieving greater efficacy, though the challenges of peptide delivery and in vivo stability remain.
Future research in the field of Nav1.7 inhibition will likely require a more nuanced approach. This may involve:
-
Patient Stratification: Identifying patient populations with specific genetic signatures or pain phenotypes that are more likely to respond to selective Nav1.7 blockade.
-
Combination Therapies: Exploring the synergistic effects of Nav1.7 inhibitors with other classes of analgesics.
-
Novel Modalities: Advancing the development of next-generation inhibitors, such as peptides and potentially gene therapies, that may offer improved selectivity and efficacy.
-
Improved Preclinical Models: Developing and utilizing animal models that more accurately recapitulate the pathophysiology of human neuropathic pain conditions.
While the journey of PF-05089771 and its contemporaries has been challenging, the wealth of data generated from these studies provides invaluable lessons for the continued pursuit of effective and safe non-opioid pain therapies targeting Nav1.7.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of Vixotrigine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Disposition and metabolism of ralfinamide, a novel Na-channel blocker, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of PF-05085727: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of PF-05085727, a research chemical. The following procedures are based on general laboratory safety principles and publicly available data. It is critical to obtain and review the specific Safety Data Sheet (SDS) from your supplier for comprehensive guidance before handling or disposing of this compound.
Chemical and Hazard Summary
A clear understanding of the chemical properties and potential hazards of this compound is the first step toward safe handling and disposal.
| Property | Information |
| Chemical Name | 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine |
| CAS Number | 1415637-72-7 |
| Molecular Formula | C₂₀H₁₈F₃N₇ |
| Known Hazards | Harmful if swallowed, in contact with skin, or if inhaled. |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are required.[1][2][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Risk Assessment and Preparation:
-
Before beginning any work, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
-
Ensure that a designated and properly labeled hazardous waste container is available.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, when handling this compound.[1][2][3][4]
3. Waste Collection:
-
Solid Waste: Collect any unused or waste this compound powder, as well as any contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols as indicated in the SDS.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of all decontamination materials as hazardous waste.
5. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS program or a licensed waste disposal contractor.
Experimental Workflow for Chemical Handling and Disposal
The following diagram outlines the critical steps for safely managing a research chemical from receipt to disposal.
Caption: A workflow for the safe handling and disposal of research chemicals.
By adhering to these procedures and the specific guidance provided in the manufacturer's Safety Data Sheet, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling PF-05085727
This guide provides crucial safety and logistical information for the handling and disposal of PF-05085727, a potent research compound. The following procedures are based on best practices for handling potent pharmaceutical powders and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on general principles for handling potent, powdered active pharmaceutical ingredients (APIs). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a full risk assessment and to review any available supplier safety information before handling this compound.
Hazard Identification and Risk Assessment
This compound is a potent phosphodiesterase 2A (PDE2A) inhibitor. As a potent pharmaceutical compound in powder form, it presents several potential hazards:
-
Inhalation: Fine powders can easily become airborne, posing a significant inhalation risk. Even small amounts of potent APIs can have pharmacological effects.[1]
-
Dermal Contact: Absorption through the skin may be a route of exposure.
-
Ocular Contact: The powder can cause eye irritation.
-
Ingestion: Accidental ingestion can lead to systemic effects.
Due to its potency, strict containment and handling procedures are necessary to minimize exposure.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges, or a properly fitted N95/FFP2 respirator for low-risk activities.[3][4] | To prevent inhalation of airborne powder. |
| Hand Protection | Double nitrile gloves.[3] | To prevent skin contact. The outer pair should be changed immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield.[3] | To protect the eyes from powder and splashes. |
| Body Protection | Disposable coveralls (e.g., Tyvek) with elasticated cuffs.[3] | To protect skin and personal clothing from contamination. |
| Foot Protection | Disposable shoe covers.[3] | To prevent the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of potent compounds.[3]
1. Preparation:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Decontamination: Ensure a validated decontamination solution is readily available.[3]
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.[3]
-
Spill Kit: Have a chemical spill kit readily accessible.
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[3]
2. Weighing and Aliquoting:
-
Containment: Whenever possible, use a closed system for weighing and transferring the compound.[3]
-
Minimize Dust: Use techniques that minimize dust generation, such as gentle scooping and careful handling.[3]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[3]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent.[3]
-
PPE Doffing: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, coveralls, shoe covers), weigh boats, and other disposable materials should be collected in a labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Sharps | Contaminated needles and other sharps should be placed in a designated sharps container for hazardous waste. |
| Empty Containers | Empty stock vials should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container disposed of according to institutional guidelines. |
All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Logical Workflow for PPE and Containment Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment and engineering controls based on the handling procedure's exposure potential.
Caption: PPE & Containment Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
